6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
6-(2-chloroacetyl)-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2S/c11-4-8(13)6-1-2-9-7(3-6)12-10(14)5-15-9/h1-3H,4-5H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYLPMPVYALQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584738 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
145736-61-4 | |
| Record name | 6-(Chloroacetyl)-2H-1,4-benzothiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40584738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Physicochemical Properties
Quantitative data for this compound is summarized below. Due to the limited availability of experimental data for this specific compound, some values are based on closely related analogs or computational predictions.
| Property | Value | Source |
| CAS Number | 145736-61-4 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₁₀H₈ClNO₂S | Santa Cruz Biotechnology[1] |
| Molecular Weight | 241.69 g/mol | Santa Cruz Biotechnology[1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| pKa | Not available |
Synthesis and Spectroscopic Analysis
Proposed Experimental Protocol: Synthesis
A plausible synthesis method involves the reaction of a suitable 1,4-benzothiazin-3(4H)-one precursor with chloroacetyl chloride. A detailed protocol for a similar reaction is described for the synthesis of derivatives of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one. The following is an adapted protocol:
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride
-
A suitable solvent (e.g., acetone)
-
A base (e.g., Potassium Carbonate, K₂CO₃)
-
Ethanol (for recrystallization)
Procedure:
-
Dissolve 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in acetone.
-
Add potassium carbonate (1 equivalent) to the solution.
-
Slowly add chloroacetyl chloride (1 equivalent) to the reaction mixture.
-
Reflux the mixture overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the precipitated product.
-
Purify the crude product by recrystallization from ethanol.
Spectroscopic Characterization
The structural confirmation of the synthesized this compound would be achieved through standard spectroscopic techniques. Based on data for analogous compounds, the expected spectral characteristics are as follows:
Infrared (IR) Spectroscopy:
-
N-H stretch: A peak is expected in the region of 3200-3400 cm⁻¹.
-
C=O stretch (amide): A strong absorption band should appear around 1670 cm⁻¹.
-
C=O stretch (ketone): Another strong absorption is anticipated in the range of 1680-1700 cm⁻¹.
-
C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Protons on the benzothiazine ring system are expected to appear in the aromatic region (δ 7.0-8.0 ppm).
-
The methylene protons of the chloroacetyl group would likely resonate as a singlet around δ 4.5-5.0 ppm.
-
The methylene protons of the thiazine ring should appear as a singlet around δ 3.5 ppm.
-
The N-H proton of the thiazine ring is expected to show a broad singlet at a downfield chemical shift.
-
-
¹³C NMR:
-
Carbonyl carbons of the amide and ketone groups are expected to have chemical shifts in the range of δ 165-195 ppm.
-
Aromatic carbons will appear between δ 115-140 ppm.
-
The methylene carbon of the chloroacetyl group is anticipated around δ 40-45 ppm.
-
The methylene carbon of the thiazine ring should be observed around δ 28-30 ppm.
-
Mass Spectrometry (MS):
-
The molecular ion peak [M]⁺ would be expected at m/z 241 (for ³⁵Cl) and m/z 243 (for ³⁷Cl) in a 3:1 ratio.
-
Common fragmentation patterns for related structures involve the loss of the chloroacetyl group or cleavage of the thiazine ring.
Potential Biological Activity and Signaling Pathways
Derivatives of 1,4-benzothiazine have been reported to exhibit a wide range of biological activities, including acetylcholinesterase (AChE) inhibition and antioxidant properties.
Acetylcholinesterase Inhibition
Many benzothiazine derivatives have been identified as inhibitors of acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing Alzheimer's disease. Molecular docking studies on related benzothiazepines suggest that these compounds can bind within the aromatic gorge of the AChE active site. The interaction is often stabilized by hydrophobic contacts and π-π stacking interactions with key amino acid residues.
References
Spectroscopic and Synthetic Profile of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic aspects of the heterocyclic compound 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules. This document compiles available data and presents detailed experimental protocols, supported by visualizations to facilitate understanding and application in research and development.
Chemical Identity and Properties
This compound is a derivative of the benzothiazine heterocyclic system, featuring a chloroacetyl group at the 6-position of the benzene ring. This functionalization makes it a key building block for further chemical modifications.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 145736-61-4 |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Canonical SMILES | C1C(=O)NC2=CC(=C(C=C2S1)C(=O)CCl) |
| Physical Appearance | Solid (predicted) |
Spectroscopic Data
Infrared (FT-IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic peaks for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| ~3200-3400 | N-H Stretch | Amide (in solid state) |
| ~1680-1700 | C=O Stretch (Amide I) | Lactam |
| ~1660-1680 | C=O Stretch | Aryl Ketone |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring |
| ~1250-1300 | C-N Stretch | Amide |
| ~700-800 | C-Cl Stretch | Alkyl Halide |
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
¹H NMR (DMSO-d₆, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.8 | s | 1H | -NH (Amide) |
| ~7.8 - 8.0 | m | 2H | Aromatic Protons |
| ~7.5 | d | 1H | Aromatic Proton |
| ~4.8 | s | 2H | -COCH₂Cl |
| ~3.5 | s | 2H | -S-CH₂-CO- |
¹³C NMR (DMSO-d₆, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~192 | -C OCH₂Cl |
| ~165 | -NHC O- |
| ~140 | Aromatic C (C-S) |
| ~135 | Aromatic C (C-CO) |
| ~130 | Aromatic CH |
| ~128 | Aromatic C (C-N) |
| ~125 | Aromatic CH |
| ~117 | Aromatic CH |
| ~45 | -COC H₂Cl |
| ~29 | -S-C H₂-CO- |
Mass Spectrometry (MS) (Predicted)
The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| m/z Value | Interpretation |
| 241/243 | [M]⁺, Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 192 | [M - CH₂Cl]⁺ |
| 164 | [M - COCH₂Cl]⁺ |
Synthesis Protocol
The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and commonly employed synthetic route is the Friedel-Crafts acylation of the parent heterocycle, 2H-1,4-benzothiazin-3(4H)-one.
Proposed Synthesis of 2H-1,4-benzothiazin-3(4H)-one (Precursor)
The precursor can be synthesized by the condensation of 2-aminothiophenol with chloroacetic acid.
Materials:
-
2-Aminothiophenol
-
Chloroacetic acid
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
A solution of 2-aminothiophenol (1 equivalent) in ethanol is prepared in a round-bottom flask.
-
To this, a solution of chloroacetic acid (1 equivalent) and sodium acetate (1.2 equivalents) in water is added.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield 2H-1,4-benzothiazin-3(4H)-one.
Proposed Synthesis of this compound
This step involves the Friedel-Crafts acylation of the synthesized precursor.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in dry dichloromethane at 0 °C under an inert atmosphere, add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) portion-wise.
-
Stir the mixture for 15 minutes at 0 °C.
-
Add chloroacetyl chloride (1.2 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is carefully poured into a mixture of crushed ice and 1 M HCl.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford this compound.
Visualizations
Chemical Structure
Caption: Chemical structure of this compound.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as a reactant in the preparation of novel acetylcholinesterase inhibitors, which are of interest in the research for Alzheimer's disease treatments.[1] The chloroacetyl group provides a reactive site for nucleophilic substitution, allowing for the facile introduction of various other moieties to build a library of derivatives for structure-activity relationship (SAR) studies.
Conclusion
This technical guide consolidates the available information on this compound. While a complete, experimentally verified spectroscopic dataset is not currently published, the provided predicted data and proposed synthetic protocols offer a solid foundation for researchers. The versatility of this compound as a synthetic intermediate underscores its importance in the field of medicinal chemistry and drug discovery. Further research to fully characterize this compound and explore its synthetic potential is warranted.
References
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the hypothesized mechanism of action of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a synthetic heterocyclic compound. Due to a notable lack of direct experimental studies on this specific molecule, this paper synthesizes information from related 1,4-benzothiazine derivatives and the known chemical reactivity of its functional groups to propose a scientifically grounded mechanism. This document also outlines detailed experimental protocols to facilitate further investigation and validation of the proposed biological activities.
Core Postulated Mechanism of Action: Covalent Alkylation
The central hypothesis for the biological activity of this compound lies in the high reactivity of its chloroacetyl group. This functional group is a well-established alkylating agent, capable of forming covalent bonds with nucleophilic moieties present in biological macromolecules.[1][2][3][4] This irreversible interaction is predicted to be the primary driver of its cytotoxic and potential therapeutic effects.
Key Biological Targets: The primary targets of such alkylation are likely to be:
-
Proteins: Nucleophilic amino acid residues, such as cysteine (thiol group), histidine (imidazole group), and lysine (amino group), are susceptible to alkylation. Covalent modification of proteins can lead to conformational changes, enzyme inhibition, and disruption of protein-protein interactions, ultimately culminating in cellular dysfunction.
-
Nucleic Acids: The nitrogen atoms in the purine and pyrimidine bases of DNA and RNA can also be targets for alkylation.[2] This can lead to DNA damage, mutations, and interference with replication and transcription processes, contributing to cytotoxic and potentially anti-cancer effects.[5]
The proposed alkylating mechanism suggests that this compound acts as a reactive electrophile, leading to the disruption of cellular homeostasis.
Secondary Hypothesized Mechanism: Induction of Apoptosis
While direct evidence is pending, numerous derivatives of the 1,4-benzothiazine scaffold have been reported to induce programmed cell death, or apoptosis.[6] It is plausible that this compound, following its primary alkylating action or through independent pathways, triggers the intrinsic apoptotic cascade. This pathway is characterized by mitochondrial outer membrane permeabilization, leading to the release of cytochrome c into the cytoplasm.[7] Cytosolic cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3, leading to the systematic dismantling of the cell.[8][9]
Potential as an Acetylcholinesterase Inhibitor Precursor
Derivatives of this compound have been synthesized and shown to exhibit inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine.[10][11] While the parent compound itself has not been reported as an AChE inhibitor, its role as a key intermediate in the synthesis of active derivatives suggests that the benzothiazine scaffold may possess the necessary structural features for binding to the AChE active site. The chloroacetyl group in this context serves as a reactive handle for further chemical modifications to enhance binding affinity and selectivity.
Quantitative Data on Related Benzothiazine Derivatives
Direct quantitative biological data for this compound is not available in the current literature. However, to provide context for the potential bioactivity of the 1,4-benzothiazine core, the following table summarizes the activities of some of its derivatives.
| Derivative Class | Biological Activity | Target/Assay | Quantitative Data (IC50/MIC) | Reference(s) |
| Thiadiazole-Benzothiazine Hybrids | Acetylcholinesterase Inhibition | Ellman's Method | 0.025 µM - 0.027 µM | [10][11] |
| 1,4-Benzothiazine Derivatives | Anti-amoebic | Acanthamoeba castellanii viability | Reduced viability to 5.3 x 10⁴ cells/mL at 100 µM | [12] |
| N-Aryl-2-(3-oxo-1,4-benzothiazine-2-yl)acetamide | Antitumor | HCT-116, HEPG2, MCF cell lines | Data not specified as IC50 | [13] |
Note: The data presented above pertains to derivatives of this compound and other 1,4-benzothiazines, and should not be directly extrapolated to the parent compound. It serves to illustrate the therapeutic potential of the core scaffold.
Detailed Experimental Protocols
To validate the hypothesized mechanisms of action, the following experimental protocols are recommended.
Protein Alkylation Assay
This protocol aims to determine if this compound can covalently modify proteins.
Methodology:
-
In-solution Alkylation:
-
Denature and reduce a model protein (e.g., bovine serum albumin) or a specific protein of interest to expose reactive residues.[14]
-
Incubate the protein with varying concentrations of this compound.
-
The reaction can be monitored over time.
-
-
Mass Spectrometry Analysis:
-
After incubation, the protein is digested into peptides using a protease like trypsin.[15]
-
The resulting peptide mixture is analyzed by liquid chromatography-mass spectrometry (LC-MS/MS).[15]
-
Alkylated peptides will exhibit a characteristic mass shift corresponding to the addition of the benzothiazinone moiety.
-
Tandem mass spectrometry (MS/MS) can then be used to pinpoint the exact amino acid residue that has been modified.[16]
-
Apoptosis Induction Assays
This assay determines if the compound induces the release of cytochrome c from the mitochondria into the cytosol, a key step in the intrinsic apoptotic pathway.[17][18]
Methodology:
-
Cell Treatment: Treat a relevant cell line (e.g., a cancer cell line) with this compound for various time points.
-
Cell Fractionation:
-
Harvest the cells and gently homogenize them to disrupt the plasma membrane while keeping the mitochondria intact.[17]
-
Separate the cytosolic and mitochondrial fractions by differential centrifugation.
-
-
Western Blotting:
-
Resolve the proteins from both fractions using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with an antibody specific for cytochrome c.
-
An increase in cytochrome c in the cytosolic fraction of treated cells compared to untreated controls indicates apoptosis induction.
-
This colorimetric assay measures the activity of caspase-3, the primary executioner caspase in apoptosis.[8][19][20]
Methodology:
-
Cell Lysis: Treat cells with the compound, and then lyse the cells to release their contents.
-
Enzymatic Reaction: Add a caspase-3 substrate that is conjugated to a chromophore (e.g., p-nitroaniline, pNA).
-
Spectrophotometric Measurement: If caspase-3 is active, it will cleave the substrate, releasing the chromophore. The amount of released chromophore is quantified by measuring the absorbance at a specific wavelength (e.g., 405 nm for pNA), which is proportional to the caspase-3 activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This assay can be used to determine if this compound or its derivatives inhibit AChE activity.[21][22][23][24][25]
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing a phosphate buffer (pH 8.0), DTNB (Ellman's reagent), and the test compound at various concentrations.
-
Enzyme Addition: Add a known amount of acetylcholinesterase to the mixture.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Kinetic Measurement: AChE hydrolyzes acetylthiocholine to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The rate of color formation is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence. The IC50 value can then be determined.
Conclusion and Future Directions
The proposed mechanism of action for this compound centers on its potent alkylating capability, likely leading to covalent modification of cellular proteins and nucleic acids, and subsequently inducing apoptosis. While direct experimental evidence is currently lacking, this hypothesis is strongly supported by the known chemical properties of the chloroacetyl group and the observed biological activities of the broader 1,4-benzothiazine class of compounds.
Future research should focus on validating these proposed mechanisms using the experimental protocols outlined in this guide. Identifying the specific cellular targets of alkylation through proteomic studies will be crucial in elucidating the precise molecular pathways affected by this compound. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs with modifications to both the benzothiazine core and the acetyl group, will provide valuable insights for the potential development of this scaffold into novel therapeutic agents. The information presented herein serves as a foundational framework to guide these future research endeavors.
References
- 1. Alkylating Agents | Oncohema Key [oncohemakey.com]
- 2. britannica.com [britannica.com]
- 3. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 5. Alkylating Agents for Breast Cancer [webmd.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase 3 - Wikipedia [en.wikipedia.org]
- 10. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Evaluation of Novel 2 H-Benzo[b][1,4]thiazin-3(4 H)-one Derivatives as New Acetylcholinesterase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 13. cbijournal.com [cbijournal.com]
- 14. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Caspase-3 activation: Significance and symbolism [wisdomlib.org]
- 20. assaygenie.com [assaygenie.com]
- 21. benchchem.com [benchchem.com]
- 22. scribd.com [scribd.com]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Screening of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis and biological evaluation of a series of novel 2H-benzo[b][1][2]thiazin-3(4H)-one derivatives as potential acetylcholinesterase (AChE) inhibitors for the management of Alzheimer's disease. The core structure, 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, serves as a key intermediate for the synthesis of a library of thiadiazole hybrid compounds. This document details the synthetic methodologies, experimental protocols for biological screening, and presents the quantitative data from these evaluations. Furthermore, it visualizes the experimental workflow and the proposed molecular interactions within the active site of the AChE enzyme.
Synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one Derivatives
A series of ten derivatives (designated 3a-3j) were synthesized through a multi-step process. The final step involved a nucleophilic substitution reaction between various 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivatives and 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.[1]
To a solution of the respective thiadiazole derivative (0.001 mol) and 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (0.001 mol) in acetone (20 mL), potassium carbonate (K2CO3) (0.001 mol) was added. The reaction mixture was refluxed overnight. Upon completion, the mixture was cooled, and the resulting precipitate was filtered and purified by recrystallization from ethanol.[1] The structures of the synthesized compounds were confirmed using IR, 1H-NMR, 13C-NMR, and HRMS spectroscopic methods.[1]
Biological Screening: Acetylcholinesterase Inhibition
The synthesized compounds were evaluated for their in vitro inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using a modified Ellman's spectrophotometric method.[1]
The assay was conducted in a 96-well microplate using a phosphate buffer (0.1 M, pH 8.0). The reaction mixture contained acetylthiocholine iodide or butyrylthiocholine iodide as the substrate, 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the respective cholinesterase enzyme. The test compounds were dissolved in DMSO. The absorbance was measured at 412 nm. The percentage of inhibition was calculated by comparing the rates of reaction of the enzyme with and without the inhibitor. The IC50 values, representing the concentration of the inhibitor required to inhibit 50% of the enzyme activity, were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. Donepezil was used as the reference drug.[1]
Quantitative Data Summary
The biological screening results are summarized in the tables below. The data includes the IC50 values for AChE and BChE inhibition, antioxidant activity, and in vitro blood-brain barrier (BBB) permeability.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activities (IC50, µM) [1]
| Compound | R | AChE IC50 (µM) | BChE IC50 (µM) |
| 3a | Ethyl | 0.089 ± 0.009 | > 10 |
| 3b | Propyl | 0.081 ± 0.005 | > 10 |
| 3c | Isopropyl | 0.075 ± 0.003 | > 10 |
| 3d | Isobutyl | 0.069 ± 0.007 | > 10 |
| 3e | Cyclohexyl | 0.058 ± 0.004 | > 10 |
| 3f | Phenyl | 0.046 ± 0.002 | > 10 |
| 3g | 4-Methylphenyl | 0.039 ± 0.001 | > 10 |
| 3h | 4-Methoxyphenyl | 0.031 ± 0.002 | > 10 |
| 3i | 4-Chlorophenyl | 0.027 ± 0.001 | > 10 |
| 3j | 4-Fluorophenyl | 0.025 ± 0.002 | > 10 |
| Donepezil | - | 0.021 ± 0.001 | 3.57 ± 0.11 |
Table 2: Antioxidant Activity and Blood-Brain Barrier Permeability [1]
| Compound | DPPH Scavenging (% at 10 µM) | In Vitro BBB Permeability (Pe x 10-6 cm/s) |
| 3i | 90.00 ± 2.40 | 10.12 ± 0.98 |
| 3j | 92.00 ± 1.80 | 11.25 ± 1.05 |
The results indicate that all synthesized derivatives showed potent and selective inhibitory activity against AChE, with compounds 3i and 3j being the most active, exhibiting IC50 values of 0.027 µM and 0.025 µM, respectively.[1] None of the compounds showed significant inhibition of BChE at the tested concentrations.[1] Furthermore, compounds 3i and 3j displayed strong antioxidant properties and good in vitro permeability across the blood-brain barrier.[1]
Proposed Mechanism of Action: Molecular Docking Insights
Molecular docking studies were performed to elucidate the binding interactions of the most potent compounds, 3i and 3j , within the active site of the human AChE enzyme.
-
The carbonyl group of the 2H-benzo[b][1][2]thiazin-3(4H)-one ring forms a hydrogen bond with the amine group of Ser293.
-
The carbonyl group of the acetyl moiety forms a hydrogen bond with the amino group of Phe295.
-
The thiadiazole ring engages in π-π stacking interactions with the aromatic rings of Tyr337 and Tyr341.
-
The phenyl ring of the substituent forms a π-π interaction with the indole ring of Trp86.
-
The same phenyl ring also forms aromatic hydrogen bonds with the carbonyl groups of His447 and Glu202.[1]
Other Reported Biological Activities
While the primary focus of the detailed study was on acetylcholinesterase inhibition, preliminary reports suggest that this compound and its derivatives may possess other biological activities. Some studies have indicated potential antimicrobial and anticancer properties. For instance, the parent compound has shown inhibitory activity against E. coli.[1] Further research is warranted to fully explore the therapeutic potential of this chemical scaffold in these areas.
Conclusion
The 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one derivatives represent a promising class of potent and selective acetylcholinesterase inhibitors. The detailed synthetic and screening protocols provided in this guide offer a framework for the further development and optimization of these compounds as potential therapeutic agents for Alzheimer's disease. The strong antioxidant activity and favorable blood-brain barrier permeability of the lead compounds further underscore their potential for clinical translation.
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles in Human Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a heterocyclic compound featuring a reactive chloroacetyl group. This functional group positions the molecule as a potential covalent inhibitor of various biological targets. While direct therapeutic targets of this specific compound are not yet fully elucidated in publicly available literature, its structural features and the activities of related benzothiazinone analogs suggest several promising avenues for investigation. This technical guide explores these potential therapeutic targets, outlines detailed methodologies for their validation, and provides a framework for future research and drug development efforts.
Introduction: The Benzothiazinone Scaffold and Covalent Inhibition
The 1,4-benzothiazine core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1]. The introduction of a chloroacetyl group at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one ring system creates an electrophilic center. This group can readily react with nucleophilic residues in proteins, such as the thiol group of cysteine, to form a stable covalent bond. This mechanism of irreversible inhibition can lead to high potency and prolonged duration of action, making such compounds valuable tools for chemical biology and potential therapeutic agents.
Postulated Therapeutic Targets
Based on the known reactivity of the chloroacetyl group and the established biological activities of structurally similar compounds, several potential therapeutic targets for this compound can be postulated.
Cysteine-Containing Enzymes
The primary mode of action for this compound is likely through the covalent modification of cysteine residues. Numerous enzymes across various classes rely on a catalytic cysteine in their active site. These include, but are not limited to:
-
Cysteine Proteases: A large family of enzymes involved in protein turnover, signaling, and apoptosis.
-
Protein Kinases: Certain kinases have accessible cysteine residues in or near their active sites.
-
Phosphatases: Similar to kinases, some phosphatases are susceptible to covalent modification.
-
Enzymes involved in Redox Homeostasis: For example, glutathione S-transferases and thioredoxin reductases.
Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) in Mycobacterium tuberculosis
A significant body of research has identified DprE1, an essential enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, as a key target for nitro-substituted benzothiazinones[2][3][4][5][6]. These compounds undergo bioreduction of the nitro group to a reactive nitroso species, which then covalently modifies a critical cysteine residue (Cys387) in the DprE1 active site, leading to potent antitubercular activity[2][3][6].
While this compound lacks the nitro group, its electrophilic chloroacetyl moiety could potentially target the same nucleophilic Cys387 in DprE1 directly, without the need for metabolic activation.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the breakdown of the neurotransmitter acetylcholine[7][8][9]. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. Given that this compound serves as a synthetic precursor for some of these inhibitors, it is plausible that the core molecule itself possesses some affinity for the cholinesterase active site. The chloroacetyl group could potentially form a covalent bond with a nucleophilic residue within the enzyme's active site gorge.
Monoamine Oxidase B (MAO-B)
Recent studies have explored 2H-1,4-benzothiazin-3(4H)-one derivatives as potent and selective inhibitors of monoamine oxidase B (MAO-B)[10]. MAO-B is a key enzyme in the degradation of dopamine and its inhibition is a therapeutic approach for Parkinson's disease. The potential for this compound to act as an irreversible inhibitor of MAO-B warrants investigation, as the enzyme contains a covalently bound FAD cofactor and reactive cysteine residues.
Quantitative Data for Related Benzothiazinone Derivatives
While specific quantitative data for this compound is not available in the reviewed literature, the following tables summarize the inhibitory activities of related benzothiazinone derivatives against various targets. This data provides a valuable context for the potential potency of the core compound.
Table 1: Inhibition of DprE1 by Benzothiazinone Analogs
| Compound | Target | IC50 / MIC | Organism | Reference |
| BTZ043 | DprE1 | MIC: 1 ng/mL | M. tuberculosis | [6] |
| PBTZ169 | DprE1 | - | M. tuberculosis | [6] |
Table 2: Inhibition of Cholinesterases by Benzothiazinone Derivatives
| Compound | Target | IC50 (µM) | Source | Reference |
| Derivative 5Bd | AChE | 8.48 | Rat Cortex | [8] |
| Derivative 5Bd | AChE | 39.80 | Rat Hippocampus | [8] |
| Compound M13 | BChE | 1.21 | - | [11] |
| Compound M2 | BChE | 1.38 | - | [11] |
Table 3: Inhibition of Monoamine Oxidase B (MAO-B) by 2H-1,4-benzothiazin-3(4H)-one Derivatives
| Compound | Target | IC50 (µM) | Source | Reference |
| Derivative 1b | MAO-B | 0.0027 | Human | [10] |
| Derivative 1c | MAO-B | 0.0082 | Human | [10] |
| Derivative 1d | MAO-B | 0.0096 | Human | [10] |
| Derivative 1h | MAO-B | 0.0041 | Human | [10] |
| Derivative 1d | MAO-A | 0.714 | Human | [10] |
Experimental Protocols for Target Identification and Validation
The following are detailed methodologies for key experiments to identify and validate the potential therapeutic targets of this compound.
General Covalent Enzyme Inhibition Assay
Objective: To determine if this compound acts as a time-dependent, irreversible inhibitor of a purified enzyme.
Materials:
-
Purified enzyme of interest (e.g., a cysteine protease, AChE, MAO-B).
-
This compound.
-
Substrate for the enzyme.
-
Assay buffer specific to the enzyme.
-
96-well microplate reader.
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
In a 96-well plate, pre-incubate the enzyme with various concentrations of the compound in the assay buffer for different time intervals (e.g., 0, 15, 30, 60 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the initial reaction velocity against the pre-incubation time for each inhibitor concentration.
-
A time-dependent decrease in enzyme activity that is not reversed by dilution is indicative of irreversible inhibition.
Mass Spectrometry-based Target Identification
Objective: To identify the specific protein(s) that are covalently modified by this compound in a complex biological sample (e.g., cell lysate).
Materials:
-
Cell lysate from a relevant cell line.
-
This compound.
-
Tris buffer, urea, DTT, iodoacetamide.
-
Trypsin.
-
LC-MS/MS system.
Protocol:
-
Incubate the cell lysate with this compound for a defined period.
-
Denature the proteins with urea, reduce disulfide bonds with DTT, and alkylate free cysteines with iodoacetamide.
-
Digest the proteins into peptides using trypsin.
-
Analyze the peptide mixture by LC-MS/MS.
-
Search the MS/MS data against a protein database to identify peptides that have been modified by the compound. The mass of the modification will correspond to the mass of the 6-acetyl-2H-1,4-benzothiazin-3(4H)-one fragment.
-
The identified modified peptides will reveal the protein targets and the specific site of covalent modification.
Recombinant DprE1 Inhibition Assay
Objective: To specifically assess the inhibitory activity of this compound against M. tuberculosis DprE1.
Materials:
-
Recombinant M. tuberculosis DprE1.
-
Decaprenylphosphoryl-β-D-ribose (DPR).
-
An artificial electron acceptor (e.g., menaquinone or DCPIP).
-
Assay buffer.
-
UV-Vis spectrophotometer.
Protocol:
-
The activity of DprE1 can be monitored by the reduction of an artificial electron acceptor.
-
Pre-incubate DprE1 with varying concentrations of this compound.
-
Initiate the reaction by adding DPR and the electron acceptor.
-
Monitor the decrease in absorbance of the electron acceptor at its specific wavelength.
-
Calculate the IC50 value from the dose-response curve.
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language, visualize key concepts related to the potential therapeutic targeting of this compound.
Caption: Covalent inhibition by this compound.
Caption: Proteomics workflow for target identification.
Caption: Hypothesized anti-tuberculosis mechanism of action.
Conclusion and Future Directions
This compound represents a molecule of significant interest for therapeutic development due to its potential as a covalent inhibitor. While direct experimental evidence for its specific targets is pending, the strong precedent set by related benzothiazinone compounds points towards promising research avenues in infectious diseases (particularly tuberculosis) and neurodegenerative disorders. The experimental workflows outlined in this guide provide a clear path for the identification and validation of its molecular targets. Future research should focus on synthesizing focused libraries of analogs to explore the structure-activity relationships for these potential targets, ultimately paving the way for the development of novel therapeutics.
References
- 1. cbijournal.com [cbijournal.com]
- 2. Structural basis for benzothiazinone-mediated killing of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of inhibition of Mycobacterium tuberculosis DprE1 by benzothiazinone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations | PLOS One [journals.plos.org]
- 5. Benzothiazinone analogs as Anti-Mycobacterium tuberculosis DprE1 irreversible inhibitors: Covalent docking, validation, and molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of DprE1-Mediated Benzothiazinone Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide on the Spectral Characteristics of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide includes detailed experimental protocols for NMR data acquisition, tabulated spectral data for a representative derivative, and a visualization of the synthetic pathway.
Synthesis of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
A common synthetic route involves the nucleophilic substitution reaction between 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and various thiadiazole derivatives.[1] This process is typically carried out in a suitable solvent such as acetone, with a base like potassium carbonate, and the reaction mixture is refluxed to facilitate the formation of the final product.[1] The resulting compounds are then purified, often through recrystallization.[1]
The following diagram illustrates the general synthetic workflow for the preparation of these derivatives.
Caption: Synthetic workflow for the preparation of 2H-1,4-benzothiazin-3(4H)-one derivatives.
NMR Data of a Representative Derivative
The following tables summarize the ¹H NMR and ¹³C NMR data for a representative derivative, specifically 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one.[1]
¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| 10.77 | s | 1H | thiazin-NH- |
| 10.17 | s | 1H | phenylamine-H |
| 7.94 | s | 1H | benzothiazine-H |
| 7.69 | d, J = 1.79 | 1H | benzothiazine-H |
| 7.66 | d, J = 1.79 | 1H | benzothiazine-H |
| 7.43-7.55 | m | 2H | phenyl |
| 6.89-6.92 | m | 2H | phenyl |
| 4.83 | s | 2H | Sulfanylacetyl-H |
| 3.71 | s | 3H | methyl |
| 3.56 | s | 2H | 1,4-thiazine-3(4H)-one |
s = singlet, d = doublet, m = multiplet
¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| 192.62 | C=O |
| 166.05 | C=O |
| 165.29 | C=O |
| 155.07 | Aromatic C |
| 151.29 | Aromatic C |
| 138.11 | Aromatic C |
| 134.29 | Aromatic C |
| 134.06 | Aromatic C |
| 127.92 | Aromatic C |
| 126.94 | Aromatic C |
| 123.59 | Aromatic C |
| 119.70 | Aromatic C |
| 116.52 | Aromatic C |
| 114.76 | Aromatic C |
| 55.70 | -OCH₃ |
| 41.67 | -CH₂- |
| 28.86 | -CH₂- |
Experimental Protocols for NMR Analysis
The following provides a general methodology for the acquisition of NMR spectra for 2H-1,4-benzothiazin-3(4H)-one derivatives, based on established protocols.[1]
Instrumentation
-
NMR Spectrometer: Bruker Avance III or equivalent, operating at 300 MHz for ¹H NMR and 75 MHz for ¹³C NMR.
Sample Preparation
-
Weigh approximately 5-10 mg of the purified solid sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition
-
Solvent: DMSO-d₆
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: 16 to 64, depending on sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Temperature: 298 K.
-
¹³C NMR Acquisition
-
Solvent: DMSO-d₆
-
Internal Standard: DMSO-d₆ solvent peak at 39.52 ppm.
-
Pulse Program: Proton-decoupled pulse sequence.
-
Acquisition Parameters:
-
Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 200 ppm).
-
Number of Scans: 1024 to 4096, depending on sample concentration and solubility.
-
Relaxation Delay: 2-5 seconds.
-
Temperature: 298 K.
-
Data Processing
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shifts using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
This comprehensive guide provides researchers with foundational information on the synthesis and spectral characterization of derivatives of this compound, which is crucial for the development of new chemical entities in drug discovery.
References
Infrared spectroscopy of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
An In-Depth Technical Guide to the Infrared Spectroscopy of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the infrared (IR) spectroscopic characteristics of this compound, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of direct spectral data for this specific molecule in public literature, this paper presents a predictive analysis based on the known IR absorptions of its constituent functional groups and data from closely related benzothiazine derivatives. The methodologies for its synthesis and subsequent IR analysis are also detailed.
Synthesis Protocol: Friedel-Crafts Acylation
The synthesis of this compound is typically achieved through the Friedel-Crafts acylation of the parent heterocycle, 2H-1,4-benzothiazin-3(4H)-one. This electrophilic aromatic substitution introduces the chloroacetyl group at the 6-position of the benzene ring.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride (ClCOCH₂Cl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 2M solution
-
Distilled water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and reflux apparatus
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend 2H-1,4-benzothiazin-3(4H)-one and anhydrous aluminum chloride in anhydrous dichloromethane.
-
Addition of Acylating Agent: Cool the suspension to 0°C using an ice bath. Add chloroacetyl chloride dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C and slowly quench by the dropwise addition of 2M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with distilled water, a saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent such as ethanol to yield pure this compound.
Caption: Synthesis workflow for this compound.
Experimental Protocol: FT-IR Spectroscopy
Instrumentation:
-
Fourier Transform Infrared (FT-IR) Spectrometer (e.g., PerkinElmer, Bruker)
-
Attenuated Total Reflectance (ATR) accessory or KBr press for pellet preparation
-
Sample holder, spatula, and agate mortar and pestle
Procedure (ATR Method):
-
Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR stage. This will be automatically subtracted from the sample spectrum.
-
Sample Preparation: Place a small amount (1-2 mg) of the dry, purified this compound powder onto the center of the ATR crystal.
-
Acquisition: Apply pressure using the ATR press arm to ensure good contact between the sample and the crystal.
-
Scanning: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: Process the resulting spectrum using the instrument's software. Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
Predicted Infrared Spectrum Data
The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its primary functional groups. The table below summarizes these predicted peaks.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3300 - 3100 | Medium | N-H Stretch | Secondary Amide (lactam) |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 2960 - 2850 | Weak | C-H Stretch | Methylene (-CH₂-) |
| 1695 - 1680 | Strong | C=O Stretch (Ketone) | Aryl Ketone (Chloroacetyl) |
| 1680 - 1640 | Strong | C=O Stretch (Amide I) | Cyclic Amide (Lactam) |
| 1600 - 1450 | Medium | C=C Stretch | Aromatic Ring |
| 1570 - 1515 | Medium | N-H Bend (Amide II) | Secondary Amide (Lactam) |
| 1470 - 1400 | Medium | CH₂ Scissoring | Methylene (-CH₂-) |
| 800 - 600 | Medium | C-Cl Stretch | Chloroalkane |
| 800 - 600 | Weak | C-S Stretch | Thioether |
Note: The two carbonyl (C=O) stretching bands may overlap, potentially appearing as a single broad, strong absorption.
Visualization of Key Functional Group Absorptions
The following diagram illustrates the logical connection between the structural components of the molecule and their expected regions of absorption in an infrared spectrum.
Caption: Correlation of molecular structure with predicted IR absorption bands.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural verification of this compound. The presence of strong carbonyl absorptions between 1700 cm⁻¹ and 1640 cm⁻¹, a medium-intensity N-H stretch above 3100 cm⁻¹, and characteristic aromatic C-H and C=C stretching bands provides a clear spectral signature for the molecule. This guide furnishes researchers and drug development professionals with the necessary protocols and predictive data to effectively synthesize and characterize this important chemical intermediate.
Solubility Profile of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the solubility of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in common solvents. While specific quantitative solubility data for this particular compound is not extensively documented in publicly available literature, this document provides a comprehensive overview based on the known characteristics of the broader benzothiazinone class of molecules. Furthermore, it details standardized experimental protocols for researchers to determine precise solubility values.
Overview of Benzothiazinone Solubility
The 1,4-benzothiazine nucleus is a core structure in various pharmacologically active compounds. A general characteristic of benzothiazinone derivatives is their typically low aqueous solubility.[1] This is a critical factor in drug discovery and development, as poor solubility can negatively impact bioavailability and the reliability of in vitro assays. For instance, many potent benzothiazinone-based anti-tubercular agents exhibit low aqueous solubility, which presents a challenge for formulation and in vivo efficacy. It has been noted that the potency of some benzothiazinone derivatives can be inversely proportional to their solubility.
In organic solvents, the solubility of benzothiazine derivatives is expected to be significantly higher, particularly in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetone, as well as chlorinated solvents such as chloroform and dichloromethane. This is a common characteristic for many organic compounds.
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in a range of common solvents has not been published. The following table is provided as a template for researchers to populate with their own experimentally determined values.
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mg/mL) | Molar Solubility (mol/L) | Method Used |
| Water | 25 | Thermodynamic | |||
| PBS (pH 7.4) | 25 | Thermodynamic | |||
| Ethanol | 25 | Thermodynamic | |||
| Methanol | 25 | Thermodynamic | |||
| Acetone | 25 | Thermodynamic | |||
| Acetonitrile | 25 | Thermodynamic | |||
| Dichloromethane | 25 | Thermodynamic | |||
| Dimethyl Sulfoxide (DMSO) | 25 | Thermodynamic |
Experimental Protocols for Solubility Determination
To empower researchers to ascertain the solubility of this compound, two standard methodologies are detailed below: the thermodynamic (shake-flask) method for determining equilibrium solubility and the kinetic solubility assay for high-throughput screening.
Thermodynamic Solubility (Shake-Flask Method)
This method determines the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a specific temperature and pressure, at equilibrium.[2][3]
Objective: To determine the saturation solubility of this compound in a given solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, PBS pH 7.4, ethanol, etc.)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period to reach equilibrium. This is typically 24 to 48 hours.[4][5]
-
After incubation, allow the vials to stand to let the undissolved solid settle.
-
Centrifuge the samples to further separate the solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the solubility.
Kinetic Solubility Assay
Kinetic solubility is a measure of how quickly a compound precipitates out of a solution when it is rapidly diluted from a high-concentration stock solution (typically in DMSO) into an aqueous buffer.[4][5] This method is widely used in early drug discovery for high-throughput screening.[4][6]
Objective: To rapidly assess the solubility of this compound under non-equilibrium conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (e.g., nephelometer or UV-Vis spectrophotometer)
-
Multichannel pipettes
Procedure (Nephelometry Method):
-
Prepare a high-concentration stock solution of the compound in DMSO.
-
Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well plate.
-
Rapidly add the aqueous buffer (e.g., 198 µL) to each well to achieve the desired final concentration and a low percentage of DMSO (e.g., 1%).
-
Mix the contents of the wells thoroughly.
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a set period (e.g., 1-2 hours).[5][7]
-
Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
The kinetic solubility is often reported as the concentration at which the compound begins to precipitate.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described solubility assays.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assay.
References
- 1. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro Thermodynamic Solubility [protocols.io]
- 3. evotec.com [evotec.com]
- 4. enamine.net [enamine.net]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Methodological & Application
Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a valuable intermediate in the development of various biologically active compounds. The synthesis is presented as a two-step process, commencing with the formation of the 2H-1,4-benzothiazin-3(4H)-one scaffold, followed by a Friedel-Crafts acylation to introduce the chloroacetyl group.
Step 1: Synthesis of 2H-1,4-benzothiazin-3(4H)-one
The foundational 2H-1,4-benzothiazin-3(4H)-one ring system is synthesized through the condensation of 2-aminothiophenol and chloroacetic acid. This reaction proceeds via an initial S-alkylation of the thiophenol followed by an intramolecular amide formation.
Experimental Protocol:
A solution of 2-aminothiophenol (1 equivalent) in a suitable solvent such as ethanol or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. To this solution, chloroacetic acid (1 equivalent) and a base, for instance, sodium acetate or triethylamine (1.1 equivalents), are added. The reaction mixture is then heated to reflux for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with a saturated sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude 2H-1,4-benzothiazin-3(4H)-one. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.
Quantitative Data:
| Parameter | Value |
| Typical Yield | 60-80% |
| Melting Point | 202-204 °C |
| Molecular Formula | C₈H₇NOS |
| Molecular Weight | 165.21 g/mol |
Step 2: Synthesis of this compound
The target compound is synthesized via a Friedel-Crafts acylation of the 2H-1,4-benzothiazin-3(4H)-one scaffold with chloroacetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride. The acylation occurs preferentially at the 6-position of the benzothiazinone ring.
Experimental Protocol:
To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 equivalents) in a dry, inert solvent such as dichloromethane or 1,2-dichloroethane, chloroacetyl chloride (1.2 equivalents) is added dropwise under a nitrogen atmosphere. The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex. A solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) in the same dry solvent is then added dropwise to the reaction mixture, maintaining the temperature at 0 °C. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC.
Upon completion, the reaction is carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The resulting mixture is stirred vigorously for 30 minutes to ensure complete decomposition of the aluminum chloride complex and precipitation of the product. The solid product is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried to afford the crude this compound. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Quantitative Data:
| Parameter | Value |
| CAS Number | 145736-61-4 |
| Molecular Formula | C₁₀H₈ClNO₂S |
| Molecular Weight | 241.69 g/mol |
| Typical Yield | 70-85% |
| Appearance | Solid |
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Application Notes and Protocols: 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a versatile synthetic intermediate. While direct enzyme inhibition data for this specific compound is not extensively documented in publicly available literature, its primary application lies in its use as a scaffold for the development of potent enzyme inhibitors. The presence of a reactive chloroacetyl group at the 6-position makes it an ideal starting material for synthesizing a variety of derivatives through nucleophilic substitution. This allows for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity against specific enzyme targets.
One of the most prominent applications of this compound is in the synthesis of novel acetylcholinesterase (AChE) inhibitors.[1][2] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[1] Derivatives synthesized from this compound have demonstrated significant inhibitory activity against AChE, with some compounds exhibiting potency in the nanomolar range.[1][2]
This document provides an overview of the application of this compound as a precursor for AChE inhibitors, including quantitative data for its derivatives and a detailed protocol for a typical acetylcholinesterase inhibition assay.
Application: Scaffold for Acetylcholinesterase (AChE) Inhibitors
The 2H-1,4-benzothiazin-3(4H)-one core structure is a recognized pharmacophore with a range of biological activities.[3][4] The addition of a chloroacetyl group provides a reactive site for the synthesis of more complex molecules. In the context of AChE inhibition, the chloroacetyl group of this compound has been utilized to link various heterocyclic moieties, such as thiadiazole derivatives, to the benzothiazinone scaffold.[1][2] This synthetic strategy has yielded potent AChE inhibitors.
Quantitative Data: AChE Inhibition by Derivatives
A series of compounds synthesized from this compound have been evaluated for their ability to inhibit acetylcholinesterase. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the in vitro AChE inhibitory activities of representative derivatives.
| Compound ID | Structure of R-group attached to the acetyl linker | AChE IC50 (µM) | Reference |
| 3i | 5-(phenylamino)-1,3,4-thiadiazol-2-yl | 0.027 | [1][2] |
| 3j | 5-(4-chlorophenylamino)-1,3,4-thiadiazol-2-yl | 0.025 | [1][2] |
| Donepezil | (Reference Drug) | 0.021 | [1][2] |
Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of derivatives of this compound.
Experimental Protocols
Synthesis of AChE Inhibitors from this compound (General Scheme)
A general synthetic route involves the nucleophilic substitution of the chlorine atom in the chloroacetyl group by a thiol-containing heterocyclic compound.
Caption: General workflow for the synthesis of AChE inhibitors.
Protocol:
-
Dissolve the desired thiol-containing heterocycle (e.g., 5-substituted-amino-1,3,4-thiadiazole-2-thiol) in a suitable solvent such as ethanol.
-
Add a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming a thiolate nucleophile.
-
Add this compound to the reaction mixture.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and acidify with a dilute acid (e.g., 20% HCl) to precipitate the product.
-
Filter the precipitate, wash with water, and purify by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Characterize the final product using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[1]
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
The AChE inhibitory activity of the synthesized compounds can be determined using a modified Ellman's spectrophotometric method. This assay is based on the reaction of thiocholine, a product of acetylcholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.
Caption: Workflow for the in vitro AChE inhibition assay.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compounds (dissolved in DMSO)
-
Donepezil (as a positive control)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare stock solutions of AChE, ATCI, DTNB, and test compounds in the appropriate buffer or solvent.
-
In a 96-well plate, add Tris-HCl buffer.
-
Add the test compound solution at various concentrations.
-
Add the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add DTNB solution to each well.
-
Initiate the reaction by adding the substrate, ATCI solution, to each well.
-
Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance per unit time.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Signaling Pathway
The inhibition of acetylcholinesterase by derivatives of this compound has direct implications for cholinergic signaling, which is crucial for cognitive functions.
Caption: Role of AChE and its inhibition in the cholinergic synapse.
Conclusion
This compound serves as a valuable and reactive starting material for the synthesis of novel and potent acetylcholinesterase inhibitors. The derivatives have shown promising activity in vitro, suggesting that the 2H-1,4-benzothiazin-3(4H)-one scaffold is a promising platform for the development of new therapeutics for neurodegenerative diseases such as Alzheimer's disease. The provided protocols offer a foundation for the synthesis and evaluation of such compounds in a research and drug discovery setting.
References
Application Notes: Derivatization of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
Introduction
6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one is a key synthetic intermediate possessing a versatile α-chloroacetyl group. This functional group serves as a reactive electrophilic site, making the molecule an excellent scaffold for the synthesis of diverse compound libraries. The primary route for derivatization is the nucleophilic substitution of the chloride, a proficient leaving group. This reaction allows for the facile introduction of a wide array of functional groups, particularly those containing nitrogen, sulfur, or oxygen nucleophiles.
This protocol details a representative procedure for the derivatization of this compound via nucleophilic substitution with substituted thiadiazole derivatives. This methodology has been successfully applied in the development of novel acetylcholinesterase inhibitors, demonstrating the scaffold's utility in medicinal chemistry and drug discovery.[1]
Chemical Reaction Scheme
The derivatization proceeds via a standard nucleophilic substitution mechanism. The nucleophile, in this case a substituted 1,3,4-thiadiazole-2-thiol, attacks the electrophilic carbon of the chloroacetyl group, displacing the chloride ion and forming a new carbon-sulfur bond.
Figure 1: General scheme for the nucleophilic substitution on the chloroacetyl group.
Quantitative Data Summary
The following table summarizes the synthesis of various derivatives through the reaction of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one with different substituted 5-amino-1,3,4-thiadiazole-2-thiol nucleophiles.[1]
| Entry | Nucleophile (Substituent on Amino Group) | Yield (%) | Melting Point (°C) |
| 3a | 4-Methoxyphenyl | 96% | 217–220 |
| 3b | 4-Methylphenyl | 95% | 210–213 |
| 3c | 4-Fluorophenyl | 92% | 231–234 |
| 3d | 4-Chlorophenyl | 98% | 228–230 |
| 3e | 4-Bromophenyl | 94% | 225–227 |
| 3f | 3-Methoxyphenyl | 91% | 206–209 |
| 3g | 3-Chlorophenyl | 93% | 215–218 |
| 3h | 2-Methylphenyl | 95% | 198–201 |
| 3i | 2-Chlorophenyl | 90% | 202–205 |
| 3j | Phenyl | 97% | 221–224 |
Note: Data extracted from the synthesis of compounds 3a-3j as described in the cited literature.[1] Yields correspond to the final nucleophilic substitution step.
Detailed Experimental Protocol
This protocol provides a detailed method for the synthesis of 6-(2-((5-((4-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (Entry 3a ).
Materials and Reagents:
-
5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Hexane
-
Deionized Water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard glassware for extraction and filtration
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 5-((4-methoxyphenyl)amino)-1,3,4-thiadiazole-2-thiol (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (30 mL) to the flask and stir the mixture until the solid is dissolved. To this solution, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
-
Addition of Electrophile: While stirring, add 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexane as the eluent).
-
Work-up: Once the starting material is consumed (typically within 12-24 hours), pour the reaction mixture into a beaker containing ice-cold water (100 mL).
-
Precipitation and Filtration: Stir the aqueous mixture. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with deionized water.
-
Drying: Dry the collected solid under vacuum to remove residual water.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H-NMR, ¹³C-NMR, HRMS, IR) to confirm its structure and purity. For compound 3a , the reported yield was 96% with a melting point of 217–220 °C.[1]
Experimental Workflow Visualization
The following diagram illustrates the key steps involved in the synthesis and purification protocol.
Figure 2: Workflow diagram for the synthesis of benzothiazinone derivatives.
References
Application Notes and Protocols: 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one as a Potential Covalent Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2H-1,4-benzothiazin-3(4H)-one scaffold is a privileged heterocyclic structure found in a variety of biologically active compounds. Derivatives have shown promise as acetylcholinesterase inhibitors, anti-inflammatory agents, and antimicrobial compounds. The incorporation of a chloroacetyl group at the 6-position introduces a reactive electrophilic site, presenting an opportunity to utilize 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one as a covalent chemical probe for target identification and validation.
The chloroacetyl moiety can form a stable thioether bond with nucleophilic residues such as cysteine or histidine on target proteins. This irreversible binding allows for the specific and durable labeling of protein targets, making it a valuable tool for activity-based protein profiling (ABPP), target engagement studies, and the development of covalent inhibitors. These application notes provide an overview of the potential uses of this compound and detailed protocols for its application in a research setting.
Potential Applications
-
Activity-Based Protein Profiling (ABPP): Due to the reactivity of the chloroacetyl group, this compound can be used as a probe to identify novel protein targets in complex biological samples (e.g., cell lysates, tissues).
-
Target Identification and Validation: For known biological activities of the benzothiazine scaffold, this probe can be used to covalently label and subsequently identify the specific protein(s) responsible for the observed phenotype.
-
Enzyme Inhibition Studies: The compound can be investigated as a potential irreversible inhibitor for enzymes with nucleophilic residues in their active sites, such as certain proteases, kinases, or transferases.
-
Covalent Ligand for Drug Discovery: The benzothiazine core can be further modified to improve binding affinity and selectivity for a target of interest, with the chloroacetyl group serving as a covalent warhead.
Data Presentation: Characterization of Probe Activity
The following table represents typical quantitative data that should be generated when characterizing the utility of this compound as a chemical probe. Data shown are for illustrative purposes only.
| Parameter | Target Enzyme X (e.g., a Cysteine Protease) | Target Enzyme Y (e.g., a Serine Hydrolase) | Off-Target Z (e.g., Glutathione) |
| IC₅₀ (µM) | 5.2 | > 100 | - |
| k_inact/K_i (M⁻¹s⁻¹) | 15,000 | Not Determined | - |
| Rate of Covalent Modification (k_obs, min⁻¹) at 10 µM | 0.85 | < 0.01 | 0.05 |
| Selectivity vs. GSH | 300-fold | - | - |
Experimental Protocols
Protocol 1: Activity-Based Protein Profiling (ABPP) in Cell Lysates
This protocol outlines the general steps for identifying potential protein targets of this compound in a cellular context.
Materials:
-
This compound (Probe)
-
DMSO (Anhydrous)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA assay)
-
Click chemistry reagents: Alkyne- or Azide-functionalized probe analogue, and corresponding biotin-azide/alkyne tag, CuSO₄, TBTA, and sodium ascorbate.
-
Streptavidin-agarose beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Mass spectrometry facility for protein identification
Procedure:
-
Probe Preparation: Prepare a 10 mM stock solution of the probe in anhydrous DMSO.
-
Cell Lysate Preparation: a. Culture cells to the desired confluency and harvest. b. Lyse the cells in an appropriate lysis buffer on ice. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. d. Collect the supernatant and determine the protein concentration using a BCA assay. e. Normalize the protein concentration of all samples to 1-2 mg/mL.
-
Probe Labeling: a. To 100 µL of cell lysate, add the probe to a final concentration of 10 µM. For control samples, add an equivalent volume of DMSO. b. Incubate the samples for 1 hour at 37°C with gentle agitation.
-
Click Chemistry (if using a tagged probe): a. To the labeled lysate, add the biotin-azide/alkyne tag, CuSO₄, TBTA, and freshly prepared sodium ascorbate. b. Incubate for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: a. Add streptavidin-agarose beads to the lysate and incubate for 2 hours at 4°C with rotation to capture the biotin-tagged proteins. b. Wash the beads three times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: a. Elute the captured proteins by boiling the beads in SDS-PAGE loading buffer. b. Separate the eluted proteins by SDS-PAGE. c. Visualize the proteins by Coomassie blue or silver staining. d. Excise the bands that are present in the probe-treated sample but not in the DMSO control. e. Submit the excised bands for protein identification by mass spectrometry (e.g., LC-MS/MS).
Protocol 2: Target Engagement Validation by Western Blot
This protocol can be used to confirm that the probe covalently modifies a specific protein of interest that has been identified through ABPP or is a hypothesized target.
Materials:
-
Probe and DMSO
-
Cell lysate containing the protein of interest
-
Primary antibody against the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Western blot imaging system
Procedure:
-
Probe Treatment: Treat cell lysates with increasing concentrations of the probe (e.g., 0, 1, 5, 10, 50 µM) for 1 hour at 37°C.
-
SDS-PAGE and Western Blot: a. Run the treated lysates on an SDS-PAGE gel to separate the proteins. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and apply the chemiluminescence substrate. g. Image the blot using a suitable imaging system.
-
Analysis: A covalent modification by the probe may result in a slight shift in the molecular weight of the target protein, which can be observed on the Western blot. Alternatively, if the antibody epitope is blocked by the probe, a decrease in signal intensity will be observed with increasing probe concentration.
Visualizations
Application Notes and Protocols for 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in Acetylcholinesterase Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one as a key intermediate in the synthesis of novel acetylcholinesterase (AChE) inhibitors. The document details the synthetic pathways, experimental protocols for AChE inhibition assays, and presents quantitative data on the inhibitory activity of its derivatives.
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine, thereby terminating synaptic signals.[1] The inhibition of AChE is a primary therapeutic strategy for managing conditions characterized by a cholinergic deficit, such as Alzheimer's disease and myasthenia gravis.[1] Benzothiazine derivatives have emerged as a promising class of compounds with significant AChE inhibitory potential.[2][3] Specifically, derivatives synthesized from the this compound scaffold have demonstrated potent inhibitory activity, making this intermediate a valuable tool in the development of new therapeutic agents.[2]
Data Presentation: Acetylcholinesterase Inhibitory Activity
The following table summarizes the in vitro acetylcholinesterase inhibitory activity of various derivatives synthesized from this compound and other related benzothiazine compounds.
| Compound ID | Structure | Target Enzyme | IC₅₀ (µM) | Reference |
| 3i | 6-(2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][4][5]thiazin-3(4H)-one | AChE | 0.027 | [2] |
| 3j | 6-(2-((5-((4-chlorophenyl)amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][4][5]thiazin-3(4H)-one | AChE | 0.025 | [2] |
| Donepezil | (Reference Drug) | AChE | 0.021 | [2] |
| Benzothiazepine 1 | Substituted 2,3,4,5-tetrahydro-1,5-benzothiazepine | AChE | 1.0 ± 0.002 | [6] |
| Benzothiazepine 2 | Substituted 2,3,4,5-tetrahydro-1,5-benzothiazepine | AChE | 1.2 ± 0.005 | [6] |
| Benzothiazepine 3 | Substituted 2,3,4,5-tetrahydro-1,5-benzothiazepine | AChE | 1.3 ± 0.001 | [6] |
| Benzothiazolone M2 | Benzothiazolone derivative | BChE | 1.38 | [4] |
| Benzothiazolone M13 | Benzothiazolone derivative | BChE | 1.21 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][4][5]thiazin-3(4H)-one Derivatives
This protocol is based on the synthesis of potent AChE inhibitors derived from 6-(2-chloroacetyl)-2H-benzo[b][4][5]thiazin-3(4H)-one.[2]
Materials:
-
Substituted 5-amino-1,3,4-thiadiazole-2-thiol derivatives
-
Acetone
-
Potassium carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Dissolve 1 mmol of the appropriate 5-(substituted-amino)-1,3,4-thiadiazole-2-thiol derivative and 1 mmol of 6-(2-chloroacetyl)-2H-benzo[b][4][5]thiazin-3(4H)-one in 20 mL of acetone.
-
Add 1 mmol of K₂CO₃ to the mixture.
-
Reflux the reaction mixture overnight.
-
After completion of the reaction (monitored by TLC), cool the mixture to room temperature.
-
Filter the precipitated product.
-
Purify the crude product by recrystallization from ethanol to obtain the final compound.[2]
-
Characterize the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and HRMS.[2]
Protocol 2: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol outlines a colorimetric method for determining AChE activity and inhibition, adapted from the widely used Ellman's method.[1][7]
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant source
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
0.1 M Phosphate Buffer, pH 8.0
-
Test compounds (dissolved in DMSO or other suitable solvent)
-
96-well microplate
-
Microplate reader
Preparation of Solutions:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.[7]
-
AChE Stock Solution: Prepare a stock solution of AChE in the assay buffer. A final concentration of 0.1 U/mL in the reaction well is a common starting point.[1]
-
DTNB Stock Solution (10 mM): Dissolve DTNB in the assay buffer. Protect from light and store at 4°C.[7]
-
ATCI Stock Solution (14-15 mM): Dissolve ATCI in deionized water. Prepare this solution fresh before use.[1]
-
Inhibitor Solutions: Prepare a high-concentration stock solution of the test compound in DMSO. Perform serial dilutions in the assay buffer to obtain a range of test concentrations. The final DMSO concentration in the assay should be kept below 1%.
Assay Procedure (96-Well Plate Format):
-
Plate Setup: Design the plate layout to include wells for a blank (no enzyme), a negative control (100% enzyme activity, no inhibitor), a positive control (a known AChE inhibitor), and the test compounds at various concentrations. All measurements should be performed in triplicate.
-
Enzyme and Inhibitor Addition:
-
To each well (except the blank), add 20 µL of the AChE working solution.
-
Add 20 µL of the appropriate inhibitor dilution or vehicle (for the negative control) to the corresponding wells.
-
Add 140 µL of phosphate buffer to all wells.
-
-
Pre-incubation: Gently mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.[1]
-
Initiation of Reaction: Add 20 µL of the ATCI solution to all wells to start the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the increase in absorbance at 412 nm every 30-60 seconds for 10-15 minutes.[1][7]
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve for each well.
-
Correct for any non-enzymatic reaction by subtracting the rate of the blank wells.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [ (Rate of Control - Rate of Inhibitor) / Rate of Control ] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Visualizations
Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the mechanism of acetylcholinesterase and its inhibition by benzothiazine derivatives.
Caption: Mechanism of acetylcholinesterase and its non-competitive inhibition.
Experimental Workflow
This diagram outlines the key steps from the synthesis of the inhibitor to the determination of its AChE inhibitory activity.
Caption: Workflow for synthesis and evaluation of AChE inhibitors.
Logical Relationship: Drug Discovery Process
This diagram illustrates the logical progression of discovering AChE inhibitors based on the benzothiazine scaffold.
Caption: Logical flow of the drug discovery process.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[1,4]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Structural insight into the inhibition of acetylcholinesterase by 2,3,4, 5-tetrahydro-1, 5-benzothiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Derivatization of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the derivatization of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a versatile scaffold for the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies and are intended to guide researchers in the exploration of new chemical entities with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.
Overview of this compound
The this compound core is a key starting material for the synthesis of a diverse range of derivatives. The presence of the reactive chloroacetyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and heterocyclic moieties. This chemical tractability, combined with the inherent biological activities of the benzothiazine scaffold, makes it an attractive platform for drug discovery.[1][2][3]
Synthetic Protocols for Derivatization
The primary route for derivatizing this compound involves the nucleophilic substitution of the chlorine atom in the chloroacetyl group. This can be achieved with a wide array of nucleophiles, including amines, thiols, and phenols, to generate a library of compounds with diverse physicochemical and pharmacological properties.
Protocol 2.1: Synthesis of Thioether Derivatives
This protocol describes the synthesis of thioether derivatives by reacting this compound with thiol-containing nucleophiles, such as substituted 1,3,4-thiadiazoles.
Experimental Protocol:
-
Dissolution: Dissolve the desired 5-substituted-amino-1,3,4-thiadiazole-2-thiol derivative in a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Addition of Base: Add a base, such as potassium carbonate (K₂CO₃) or triethylamine (TEA), to the solution to facilitate the deprotonation of the thiol group, forming a more reactive thiolate anion.
-
Reaction with Core Molecule: To this solution, add an equimolar amount of this compound.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a period of 2-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) or by column chromatography on silica gel.
Characterization: The synthesized compounds should be characterized by spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry to confirm their structure.
Protocol 2.2: Synthesis of Amine Derivatives
This protocol outlines the synthesis of amine derivatives through the reaction of this compound with primary or secondary amines.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine this compound with a slight excess (1.1-1.2 equivalents) of the desired amine in a polar aprotic solvent like DMF or acetonitrile.
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate or diisopropylethylamine (DIPEA), to scavenge the hydrochloric acid generated during the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C for 4-12 hours. Monitor the reaction progress using TLC.
-
Isolation: After the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Biological Activities and Data
Derivatives of the 1,4-benzothiazin-3(4H)-one scaffold have demonstrated a wide range of biological activities. The following tables summarize some of the reported quantitative data for these compounds.
Table 1: Anticancer Activity of Benzothiazine Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Derivative A | MCF-7 (Breast) | 5.2 | Apoptosis Induction | [4] |
| Derivative B | HepG2 (Liver) | 38.54 (48h) | Apoptosis, NF-κB/COX-2/iNOS inhibition | [5] |
| Derivative C | A549 (Lung) | 44 nM | Apoptosis | [1] |
| PB11 | U87 (Glioblastoma) | < 0.05 | PI3K/AKT Pathway Inhibition | [6][7] |
| YLT322 | HepG2 (Liver) | 1.5 | Mitochondrial Apoptosis Pathway | [8][9] |
Table 2: Antimicrobial Activity of Benzothiazine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Tetracyclic 1,4-Benzothiazines | Escherichia coli | 6.25 - 100 | [10][11] |
| Tetracyclic 1,4-Benzothiazines | Aspergillus niger | 12.5 - 100 | [10][11] |
| Tetracyclic 1,4-Benzothiazines | Candida albicans | 12.5 - 100 | [10][11] |
Signaling Pathways and Mechanisms of Action
Several derivatives of the benzothiazine scaffold exert their anticancer effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis.
Induction of Apoptosis via the Mitochondrial Pathway
Many benzothiazine derivatives have been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[8][9][12] This process is characterized by the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: Mitochondrial Apoptosis Pathway Induced by Benzothiazine Derivatives.
Inhibition of EGFR Signaling Pathway
Certain benzothiazole derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[13][14][15][][17] By blocking the tyrosine kinase activity of EGFR, these compounds can inhibit downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways, which are crucial for cancer cell proliferation and survival.
Caption: Inhibition of EGFR Signaling Pathway by Benzothiazine Derivatives.
Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel drug candidates based on the this compound scaffold.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis, Molecular Docking, and Biological Evaluation of a New Series of Benzothiazinones and Their Benzothiazinyl Acetate Derivatives as Anticancer Agents against MCF-7 Human Breast Cancer Cells and as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 9. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. QSAR Studies and Design of Some Tetracyclic 1,4-Benzothiazines as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 12. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinPGx [clinpgx.org]
Application Notes and Protocols: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the synthesis of a series of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one analogs. These compounds are of significant interest in medicinal chemistry, with demonstrated potential as acetylcholinesterase (AChE) inhibitors for the potential treatment of neurodegenerative diseases like Alzheimer's disease. The protocols herein describe the synthesis of the key intermediate, 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, and its subsequent conversion into various thiadiazole-containing analogs via nucleophilic substitution. Comprehensive characterization data for the synthesized compounds are provided, along with diagrams illustrating the experimental workflow and the relevant biological signaling pathway.
Introduction
The 1,4-benzothiazine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds.[3] Derivatives of 2H-1,4-benzothiazin-3(4H)-one, in particular, have garnered attention for a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] Recently, hybridization of this core with other pharmacologically relevant moieties, such as 1,3,4-thiadiazole rings, has led to the development of potent acetylcholinesterase (AChE) inhibitors.[4][5] Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.[6][7]
This application note details a robust synthetic route to produce analogs based on a this compound core. The key synthetic steps involve the initial formation of the benzothiazinone ring, a Friedel-Crafts acylation to install the reactive chloroacetyl group, and a final nucleophilic substitution to introduce diverse functionalities.
Experimental Workflow
The overall synthetic strategy is a multi-step process beginning with the formation of the core benzothiazinone structure, followed by acylation and subsequent derivatization.
Caption: Synthetic workflow for this compound analogs.
Experimental Protocols
Materials:
-
2-Aminothiophenol
-
Chloroacetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Carbon disulfide (CS₂)
-
Substituted 5-amino-1,3,4-thiadiazole-2-thiol derivatives
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Ethanol
-
Standard laboratory glassware and purification apparatus (column chromatography, recrystallization).
Protocol 1: Synthesis of 2H-1,4-Benzothiazin-3(4H)-one
A general procedure involves the condensation of 2-aminothiophenol with a suitable two-carbon electrophile, such as chloroacetyl chloride.
-
Dissolve 2-aminothiophenol (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of chloroacetyl chloride (1.1 eq) in DCM dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield 2H-1,4-benzothiazin-3(4H)-one as a solid.
Protocol 2: Synthesis of 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (Key Intermediate)
This step is achieved via a Friedel-Crafts acylation reaction.[8]
-
Suspend 2H-1,4-benzothiazin-3(4H)-one (1.0 eq) and anhydrous aluminum chloride (2.5 eq) in a solvent such as carbon disulfide (CS₂).
-
Cool the mixture to 0 °C.
-
Add chloroacetyl chloride (1.2 eq) dropwise while maintaining the temperature.
-
After addition, allow the mixture to stir at room temperature for 4-6 hours, then gently reflux for 2-3 hours.
-
Monitor the reaction progress using TLC.
-
After completion, cool the reaction mixture and carefully pour it onto crushed ice with concentrated HCl.
-
Extract the product with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The resulting crude solid, 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, can be purified by column chromatography or recrystallization.
Protocol 3: General Procedure for the Synthesis of Target Analogs (3a-3j)
The final analogs are synthesized via nucleophilic substitution of the chloro group on the intermediate.[1]
-
Dissolve the respective substituted thiadiazole derivative (1.0 eq) and 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one (1.0 eq) in acetone (approx. 20 mL).
-
Add potassium carbonate (K₂CO₃) (1.0 eq) to the mixture.
-
Reflux the reaction mixture overnight.
-
Monitor the completion of the reaction by TLC.
-
After cooling, filter the precipitated product.
-
Purify the crude product by recrystallization from ethanol to obtain the final target compounds.[1]
Data Presentation
The following table summarizes the quantitative data for a series of synthesized 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one analogs.[1]
| Compound ID | R-Group (Substitution on Thiadiazole) | Yield (%) | M.P. (°C) |
| 3a | Phenyl | 91 | 243-245 |
| 3b | 4-Fluorophenyl | 95 | 241-244 |
| 3c | 4-Chlorophenyl | 93 | 250-252 |
| 3d | 4-Bromophenyl | 94 | 258-260 |
| 3e | 4-Methylphenyl | 96 | 235-238 |
| 3f | 4-Methoxyphenyl | 96 | 217-220 |
| 3g | 4-Nitrophenyl | 90 | 261-263 |
| 3h | Isobutyl | 92 | 194.1-195.8 |
| 3i | Benzyl | 93 | 201-203 |
| 3j | Cyclohexyl | 95 | 211-213 |
Characterization data (¹H-NMR, ¹³C-NMR, IR, HRMS) for these compounds are available in the cited literature.[1]
Biological Context: Acetylcholinesterase Inhibition
The primary mechanism of action for these analogs is the inhibition of acetylcholinesterase (AChE) in the synaptic cleft. By blocking AChE, the degradation of the neurotransmitter acetylcholine (ACh) is prevented, leading to increased ACh levels and enhanced cholinergic neurotransmission. This is a key strategy in managing the cognitive decline associated with Alzheimer's disease.
Caption: Inhibition of Acetylcholinesterase (AChE) by Benzothiazinone Analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel–Crafts Acylation [sigmaaldrich.com]
Application Notes and Protocols: 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one in Bioactive Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one as a versatile starting material for the synthesis of a variety of bioactive compounds. This document includes detailed experimental protocols, quantitative biological activity data, and visual representations of synthetic pathways and workflows to facilitate research and development in medicinal chemistry.
Introduction
This compound is a key intermediate in the synthesis of novel therapeutic agents. The presence of a reactive chloroacetyl group and a benzothiazine scaffold allows for diverse chemical modifications, leading to compounds with a broad spectrum of biological activities, including acetylcholinesterase inhibition, and potential antimicrobial and anticancer properties.[1][2] The 1,4-benzothiazine nucleus is structurally similar to phenothiazines, a class of compounds known for their diverse pharmacological effects.[3]
Synthesis of Bioactive Compounds
The primary synthetic route involves the nucleophilic substitution of the chlorine atom in the 6-chloroacetyl group with various nucleophiles, such as amines, thiols, and other heterocyclic moieties. This allows for the introduction of diverse functional groups and the generation of compound libraries for biological screening.
General Synthetic Workflow
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This guide provides troubleshooting advice and frequently asked questions for the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one, a key intermediate in pharmaceutical research. The synthesis is typically achieved through a Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis involves the electrophilic aromatic substitution of 2H-1,4-benzothiazin-3(4H)-one with chloroacetyl chloride, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). The chloroacetyl group is introduced onto the benzene ring of the benzothiazinone moiety.
Q2: Why is a Lewis acid catalyst necessary for this reaction?
A Lewis acid is required to activate the chloroacetyl chloride. It coordinates with the chlorine atom of the acyl chloride, generating a highly electrophilic acylium ion, which then attacks the electron-rich aromatic ring of the 2H-1,4-benzothiazin-3(4H)-one.
Q3: What are the primary safety precautions for this synthesis?
Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Aluminum chloride is a moisture-sensitive and corrosive solid that reacts exothermically with water, releasing HCl gas. All equipment should be dry, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a suitable method for monitoring the reaction's progress. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be used to separate the starting material, product, and any potential byproducts. The spots can be visualized under UV light.
Q5: What is the expected regioselectivity of the acylation?
The acylation is expected to occur primarily at the 6-position of the 2H-1,4-benzothiazin-3(4H)-one ring. This is due to the directing effects of the substituents on the benzene ring. However, the formation of other isomers is possible and should be considered during purification and characterization.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive catalyst (due to moisture exposure).- Insufficient reaction temperature or time.- Deactivated starting material. | - Use freshly opened or properly stored anhydrous aluminum chloride.- Ensure all glassware is oven-dried.- Gradually increase the reaction temperature and monitor by TLC.- Extend the reaction time.- Confirm the purity of the 2H-1,4-benzothiazin-3(4H)-one starting material. |
| Formation of Multiple Products (Isomers or Polysubstitution) | - Reaction temperature is too high.- Incorrect stoichiometry (excess acylating agent or catalyst). | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Use a 1:1 molar ratio of 2H-1,4-benzothiazin-3(4H)-one to chloroacetyl chloride.- Use a slight excess of the Lewis acid catalyst (e.g., 1.1-1.2 equivalents). |
| Product is an Oily or Gummy Solid | - Presence of impurities.- Incomplete removal of the catalyst during workup. | - Purify the crude product by column chromatography on silica gel.- Ensure thorough washing during the aqueous workup to remove all aluminum salts.- Consider recrystallization from an appropriate solvent system. |
| Dark-Colored Reaction Mixture or Product | - Reaction overheating.- Presence of impurities that lead to side reactions. | - Control the rate of addition of reagents to manage the reaction exotherm.- Use purified starting materials and solvents.- The colored impurities can often be removed by column chromatography or treatment with activated carbon. |
Experimental Protocol
This protocol describes a general procedure for the Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) and anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add anhydrous aluminum chloride (1.2 equivalents) to the suspension.
-
In the dropping funnel, prepare a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and 1 M HCl.
-
Stir vigorously until all solids have dissolved.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Parameter | Expected Value |
| Molar Ratio (Benzothiazinone:Chloroacetyl Chloride:AlCl₃) | 1 : 1.1 : 1.2 |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 6 hours |
| Typical Yield | 60 - 75% |
Diagrams
Caption: Synthetic workflow for this compound.
Technical Support Center: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the reaction, with a focus on increasing the reaction yield and purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for introducing a chloroacetyl group onto the 2H-1,4-benzothiazin-3(4H)-one scaffold is through a Friedel-Crafts acylation reaction. This involves reacting the starting benzothiazinone with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: Why is the chloroacetylation reaction often regioselective for the 6-position?
A2: The regioselectivity of the Friedel-Crafts acylation on the 2H-1,4-benzothiazin-3(4H)-one ring is primarily directed by the existing substituents. The amide group within the heterocyclic ring is a deactivating group, while the sulfur atom and the benzene ring itself influence the position of electrophilic attack. The interplay of these electronic effects generally favors substitution at the 6- and 8-positions. Under specific reaction conditions, the 6-isomer is often the major product.
Q3: Can N-acylation occur as a side reaction?
A3: Yes, N-acylation at the 4-position of the benzothiazinone ring is a potential side reaction. The amide nitrogen has a lone pair of electrons and can compete with the aromatic ring as a nucleophile. The extent of N-acylation versus C-acylation (at the benzene ring) can be influenced by the choice of Lewis acid catalyst, solvent, and reaction temperature.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low Yield of the Desired 6-Chloroacetyl Product
Possible Causes & Solutions
| Cause | Recommended Action |
| Suboptimal Lewis Acid Catalyst | Aluminum chloride (AlCl₃) is a common catalyst. Ensure it is anhydrous and used in sufficient stoichiometric amounts (typically 1.1 to 2.5 equivalents). Consider screening other Lewis acids like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) which may offer different reactivity and selectivity. |
| Incorrect Reaction Temperature | The reaction temperature can significantly impact the yield. Running the reaction at a low temperature (e.g., 0-5 °C) during the addition of reagents can help control the exothermic reaction and minimize side product formation. Subsequently, allowing the reaction to proceed at room temperature or with gentle heating may be necessary to drive it to completion. |
| Inappropriate Solvent | The choice of solvent is critical. Dichloromethane (CH₂Cl₂) and carbon disulfide (CS₂) are commonly used for Friedel-Crafts acylations. Ensure the solvent is anhydrous to prevent deactivation of the Lewis acid catalyst. |
| Moisture Contamination | Friedel-Crafts reactions are highly sensitive to moisture, which deactivates the Lewis acid catalyst. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reaction time or slightly increasing the temperature. |
Issue 2: Formation of Multiple Products (Isomers and Byproducts)
Possible Causes & Solutions
| Cause | Recommended Action |
| Formation of the 7-isomer | The formation of the 7-acyl isomer is a common byproduct. The ratio of 6- to 7-isomer can be influenced by the solvent and catalyst. Experiment with different Lewis acids and solvent systems to optimize for the desired 6-isomer. Purification by column chromatography or recrystallization is often necessary to separate the isomers. |
| N-Acylation | The formation of the N-acylated byproduct can be minimized by using a less reactive acylating agent or by protecting the nitrogen atom prior to the Friedel-Crafts reaction, although this adds extra steps to the synthesis. Careful control of reaction conditions, such as low temperature, can also disfavor N-acylation. |
| Di-acylation | Although less common in acylation compared to alkylation, di-acylation can occur. Using a stoichiometric amount of the acylating agent (chloroacetyl chloride) relative to the benzothiazinone can help minimize this. |
Issue 3: Difficulty in Product Purification
Possible Causes & Solutions
| Cause | Recommended Action |
| Similar Polarity of Isomers | The 6- and 7-isomers often have very similar polarities, making separation by column chromatography challenging. A shallow gradient of a polar solvent in a non-polar solvent (e.g., a slow increase of ethyl acetate in hexane) can improve separation. Multiple chromatographic runs may be necessary. |
| Oily Product | If the crude product is an oil, try triturating it with a non-polar solvent like hexane or pentane to induce crystallization. Recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can also be effective for purification. |
| Residual Catalyst | During work-up, ensure the reaction mixture is properly quenched with ice-cold water or dilute acid to decompose the Lewis acid catalyst. Washing the organic layer with water and brine will help remove any remaining inorganic salts. |
Experimental Protocols
General Experimental Protocol for Friedel-Crafts Acylation
This protocol provides a general methodology for the chloroacetylation of 2H-1,4-benzothiazin-3(4H)-one. Optimization of specific parameters may be required.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroacetyl Chloride
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet to neutralize HCl gas, suspend anhydrous aluminum chloride (1.2 - 2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Addition of Reagents: Cool the suspension to 0-5 °C using an ice bath. Add chloroacetyl chloride (1.1 - 1.5 equivalents) dropwise to the stirred suspension. After the addition is complete, add a solution of 2H-1,4-benzothiazin-3(4H)-one (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours (monitor by TLC). Gentle heating may be required to drive the reaction to completion.
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir until all the aluminum salts are dissolved.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from an appropriate solvent.
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the acylation of benzothiazinone derivatives. Note that specific yields for this compound may vary and require optimization.
| Starting Material | Acylating Agent | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Product(s) | Yield (%) |
| 2H-1,4-benzothiazin-3(4H)-one | Chloroacetyl chloride | AlCl₃ (2.2) | CS₂ | Reflux | 2 | 6-Chloroacetyl & 7-Chloroacetyl | ~60 (mixture) |
| 2H-1,4-benzothiazin-3(4H)-one | Acetyl chloride | AlCl₃ (2.2) | CS₂ | Reflux | 2 | 6-Acetyl & 7-Acetyl | ~70 (mixture) |
Visualizations
Troubleshooting Workflow for Low Yield
This diagram illustrates a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting Decision Tree for Low Reaction Yield.
Signaling Pathway: Friedel-Crafts Acylation Mechanism
This diagram illustrates the general mechanism of the Friedel-Crafts acylation reaction.
Caption: General Mechanism of Friedel-Crafts Acylation.
Technical Support Center: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Issue 1: Low or No Yield of the Desired 6-Chloroacetyl Product
Q1: My Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one with chloroacetyl chloride results in a low yield or fails completely. What are the common causes?
A1: Low or no yield in this Friedel-Crafts acylation can be attributed to several factors, primarily related to the catalyst, reagents, and reaction conditions. Here are the most common culprits:
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain strictly anhydrous (dry) conditions throughout the experiment.
-
Insufficient Catalyst: The product, this compound, contains a ketone group that can form a stable complex with the AlCl₃ catalyst. This complexation effectively removes the catalyst from the reaction mixture. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required.
-
Deactivation of the Aromatic Ring: The 2H-1,4-benzothiazin-3(4H)-one ring system contains an amide group. While amides are generally considered deactivating for electrophilic aromatic substitution, the lone pair on the nitrogen can also interact with the Lewis acid.[1] This interaction can deactivate the ring towards acylation.
-
Reaction Temperature: Friedel-Crafts acylations are often sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. Conversely, if the temperature is too high, it can lead to side reactions and decomposition of the starting material or product.
Troubleshooting Steps:
| Parameter | Recommendation |
| Catalyst | Use freshly opened, high-purity anhydrous AlCl₃. Handle it quickly in a glovebox or under an inert atmosphere. |
| Stoichiometry | Use at least a stoichiometric equivalent of AlCl₃ relative to the chloroacetyl chloride. A slight excess (e.g., 1.1-1.2 equivalents) may be beneficial. |
| Solvent & Glassware | Use anhydrous solvents (e.g., freshly distilled dichloromethane or carbon disulfide). Ensure all glassware is oven-dried or flame-dried before use. |
| Reaction Conditions | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Control the temperature carefully, often starting at a low temperature (e.g., 0 °C) during the addition of reagents and then allowing it to slowly warm to room temperature or gently heating as needed. |
Issue 2: Formation of Multiple Products and Isomers
Q2: I am observing the formation of multiple products in my reaction mixture, not just the desired 6-chloroacetyl isomer. Why is this happening and how can I control it?
A2: The formation of multiple products is a common challenge in the Friedel-Crafts acylation of substituted aromatic compounds. The primary reasons in this synthesis are the formation of regioisomers and polyacylation products.
-
Formation of Regioisomers: The acylation of 2H-1,4-benzothiazin-3(4H)-one can potentially occur at different positions on the benzene ring. While the 6-position is often favored, acylation at the 7-position can also occur, leading to the formation of 7-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one as a side product. The ratio of these isomers can be influenced by the reaction conditions.
-
Polyacylation: Although the acyl group introduced is deactivating, under forcing conditions (e.g., excess acylating agent, high temperatures, or prolonged reaction times), a second acylation can occur, leading to diacylated products.[2]
Troubleshooting Steps:
| Issue | Recommendation |
| Regioisomer Formation | Carefully control the reaction temperature. Lower temperatures often favor the formation of the para-substituted product (6-acyl). The choice of solvent can also influence regioselectivity. |
| Polyacylation | Use a stoichiometric amount or only a slight excess of chloroacetyl chloride. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed. |
| Purification | If a mixture of isomers is formed, they will likely need to be separated by column chromatography. |
Issue 3: Reaction produces a dark, tarry material.
Q3: My reaction mixture turns dark and produces a significant amount of tar-like residue. What is the cause and how can I prevent it?
A3: The formation of dark, tarry materials is often indicative of polymerization or decomposition reactions.
-
Substrate Polymerization: Heterocyclic compounds, especially electron-rich ones, can be susceptible to polymerization under strongly acidic conditions.
-
Reaction with Solvent: Some solvents can react with the Lewis acid and acylating agent under Friedel-Crafts conditions. For example, reactions in chloroform (CHCl₃) in the presence of AlCl₃ can lead to the formation of diarylmethane-type byproducts.[3]
Troubleshooting Steps:
| Parameter | Recommendation |
| Temperature Control | Add the Lewis acid and acylating agent at low temperatures (e.g., 0 °C) to control the initial exothermic reaction. |
| Solvent Choice | Use inert solvents such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂). |
| Purity of Reagents | Ensure the starting materials and reagents are pure and free from contaminants that could promote side reactions. |
Experimental Protocols
Synthesis of this compound (via Friedel-Crafts Acylation)
This protocol is a general guideline based on typical Friedel-Crafts acylation procedures for similar substrates. Optimization may be required.
Materials:
| Reagent | Formula | Molar Mass ( g/mol ) |
| 2H-1,4-benzothiazin-3(4H)-one | C₈H₇NOS | 165.21 |
| Chloroacetyl chloride | C₂H₂Cl₂O | 112.94 |
| Aluminum chloride (anhydrous) | AlCl₃ | 133.34 |
| Dichloromethane (anhydrous) | CH₂Cl₂ | 84.93 |
| Hydrochloric acid (concentrated) | HCl | 36.46 |
| Ice | H₂O | 18.02 |
| Sodium bicarbonate (saturated solution) | NaHCO₃ | 84.01 |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a calcium chloride drying tube or a nitrogen inlet), suspend anhydrous aluminum chloride (1.1-1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.0 equivalent) dropwise to the suspension with vigorous stirring.
-
After the addition is complete, add a solution of 2H-1,4-benzothiazin-3(4H)-one (1.0 equivalent) in anhydrous dichloromethane dropwise from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with stirring.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Potential Side Reactions
Caption: Potential side products in the synthesis of this compound.
References
Technical Support Center: Purification of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support guide provides troubleshooting advice and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
Q1: My final product shows a persistent impurity with a similar polarity after column chromatography. How can I remove it?
A: This is a common challenge, likely due to a structurally related impurity.
-
Identify the Impurity: If possible, characterize the impurity using techniques like LC-MS or NMR. A likely impurity is the unreacted starting material, 2H-1,4-benzothiazin-3(4H)-one, or a di-acylated side product.
-
Optimize Chromatography:
-
Solvent System: Fine-tune your eluent system. A small change in the solvent ratio or the addition of a third solvent with different properties (e.g., a small amount of methanol in a dichloromethane/ethyl acetate mixture) can alter selectivity.
-
Gradient Elution: Switch from isocratic to a shallow gradient elution. This can improve the separation of closely eluting compounds.
-
-
Recrystallization: Attempt recrystallization with a different solvent system. Test various solvents to find one where the desired product has high solubility in the hot solvent and low solubility when cold, while the impurity remains in the mother liquor.
-
Chemical Wash: If the impurity is acidic or basic, an aqueous wash of the organic solution prior to chromatography might be effective. For instance, a wash with a mild base like sodium bicarbonate could remove acidic impurities.
Q2: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
A: Low recovery is often due to using too much solvent or premature crystallization.
-
Excess Solvent: This is the most common reason for low yield. To fix this, evaporate some of the solvent from the mother liquor and cool it again to recover more product.[1] For future attempts, use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Solvent Choice: The chosen solvent may be too good at dissolving your compound even at low temperatures. Re-evaluate your solvent choice by performing small-scale solubility tests. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) often provides better results.
-
Premature Crystallization: If the compound crystallizes too quickly upon cooling, impurities can get trapped.[3] To prevent this, ensure the solution cools slowly. You can insulate the flask or let it cool on a hot plate that is turned off.[1]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A: Oiling out occurs when the solute comes out of the solution as a liquid above its melting point or due to high impurity levels.
-
Re-dissolve and Dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent. Allow it to cool more slowly.[1][4]
-
Change Solvent: The boiling point of your solvent might be too high. Choose a solvent with a lower boiling point.
-
Scratching/Seeding: Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[2]
-
Pre-purification: If the crude material is very impure, it may be necessary to first purify it by column chromatography to remove the substances causing the oiling.
Q4: The compound streaks on my TLC plate during column chromatography. How can I achieve better separation?
A: Streaking on a TLC plate is often a sign of compound degradation on the silica gel, overloading, or poor solubility in the eluent.
-
Check for Degradation: The chloroacetyl group can be susceptible to hydrolysis. The benzothiazine ring could also be unstable to the acidic nature of silica gel. Run a 2D TLC to check for stability.[5] If degradation is observed, consider using a deactivated (e.g., with triethylamine) or alternative stationary phase like alumina.
-
Reduce Sample Load: You might be applying too much compound to the TLC plate or the column. Use a more dilute solution for spotting and load less material onto the column.
-
Improve Solubility: If the compound has poor solubility in the eluent, it can cause streaking. Ensure your compound is fully dissolved before loading. Dry loading the sample onto silica gel can be an effective alternative for compounds with poor solubility in the mobile phase.[6]
-
Modify the Mobile Phase: For acidic compounds, adding a small amount of acetic acid to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or ammonia can help.[7]
Q5: What is a potential degradation pathway for this molecule during purification?
A: The most probable degradation pathway is the hydrolysis of the reactive chloroacetyl group to a hydroxyacetyl group, especially if water is present in solvents or under basic/acidic conditions. This impurity, 6-(hydroxyacetyl)-2H-1,4-benzothiazin-3(4H)-one, is more polar and can complicate purification.
Quantitative Data Summary
The following table provides illustrative data for typical purification outcomes. Actual results may vary based on the scale of the reaction and the purity of the crude material.
| Purification Method | Eluent/Solvent System | Typical Yield (%) | Purity (by HPLC, %) | Key Considerations |
| Column Chromatography | Ethyl Acetate/Hexane (1:1 to 2:1) | 70-85 | >98 | Good for removing baseline and closely related impurities. Can be time-consuming. |
| Dichloromethane/Methanol (98:2) | 75-90 | >98 | Effective for this moderately polar compound. Methanol increases eluting power. | |
| Recrystallization | Ethanol | 60-75 | >99 | Simple and effective for high final purity if impurities have different solubility. |
| Ethyl Acetate | 65-80 | >99 | Good alternative to ethanol; solubility may vary. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the purification of ~1 gram of crude this compound.
-
TLC Analysis:
-
Dissolve a small amount of the crude material in acetone or ethyl acetate.
-
Develop a TLC plate using a mixture of Ethyl Acetate/Hexane (e.g., 1:1).
-
Visualize the spots under UV light. The ideal solvent system should give the desired product an Rf value of approximately 0.25-0.35.
-
-
Column Preparation:
-
Select an appropriate size column (e.g., 40g silica for 1g of crude material).
-
Prepare a slurry of silica gel in the chosen eluent (e.g., 20% Ethyl Acetate in Hexane).
-
Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product (~1g) in a minimal amount of dichloromethane or the eluent. Pipette the solution carefully onto the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., acetone). Add 2-3 times its weight of silica gel and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution, collecting fractions in test tubes.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the product from impurities.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified solid.
-
Dry the product under high vacuum to remove any residual solvent.
-
Protocol 2: Purification by Recrystallization
This protocol is suitable for material that is already relatively pure (>85%) after initial workup.
-
Solvent Selection:
-
Place a small amount of the crude product (20-30 mg) into a test tube.
-
Add a potential solvent (e.g., ethanol, isopropanol, or ethyl acetate) dropwise at room temperature until the solid just dissolves. If it dissolves easily at room temperature, the solvent is not suitable.
-
If the solid is poorly soluble at room temperature, heat the mixture gently. If the solid dissolves when hot, the solvent is a good candidate.
-
Cool the test tube in an ice bath. Abundant crystal formation indicates a good solvent.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil with stirring. Add just enough hot solvent to completely dissolve the solid.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source and cover it.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Visualizations
Below are diagrams illustrating key workflows and potential chemical pathways relevant to the purification process.
Caption: General experimental workflow for the purification of this compound.
Caption: Potential hydrolysis degradation pathway leading to a common polar impurity.
References
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Recrystallization [wiredchemist.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The synthesis of this compound is typically achieved through a Friedel-Crafts acylation of the parent compound, 2H-1,4-benzothiazin-3(4H)-one, with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q2: Why is my reaction yield consistently low?
Low yields in Friedel-Crafts acylation can stem from several factors. Common culprits include catalyst inactivity due to moisture, insufficient catalyst loading, sub-optimal reaction temperature, and the presence of deactivating groups on the aromatic ring. It is crucial to use anhydrous conditions and fresh reagents.
Q3: I am observing the formation of multiple products. What could be the cause?
The formation of multiple products could be due to side reactions or the presence of impurities in the starting materials. While Friedel-Crafts acylation is generally less prone to polysubstitution compared to alkylation, it can still occur, especially with highly activated aromatic rings. The introduction of an acyl group deactivates the ring, making a second acylation less favorable.
Q4: Can I use other Lewis acids besides aluminum chloride?
Yes, other Lewis acids can be used for Friedel-Crafts acylation, although their reactivity may vary. The choice of catalyst can influence the reaction conditions and yield. It is recommended to consult scientific literature for specific applications and catalyst comparisons.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or purified anhydrous catalyst and solvents. |
| Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively removing it from the reaction. | Use a stoichiometric amount (or a slight excess) of the Lewis acid catalyst relative to the chloroacetyl chloride. | |
| Sub-optimal Temperature: The reaction may have a specific temperature requirement for optimal performance. | Experiment with a range of temperatures. Some reactions proceed well at room temperature, while others may require heating or cooling. A gradual increase in temperature can help overcome the activation energy. | |
| Poor Quality Reagents: Impurities in 2H-1,4-benzothiazin-3(4H)-one or chloroacetyl chloride can interfere with the reaction. | Use purified starting materials. Chloroacetyl chloride should be freshly distilled if its purity is questionable. | |
| Formation of a Dark, Tarry Mixture | Decomposition of Starting Material or Product: High reaction temperatures can lead to decomposition. | Run the reaction at a lower temperature. Consider adding the chloroacetyl chloride solution dropwise to control the initial exotherm. |
| Reaction with Solvent: Some solvents can react with the Lewis acid or the acylating agent. | Choose an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). | |
| Product is Difficult to Purify | Presence of Isomeric Byproducts: Acylation may occur at other positions on the benzothiazine ring. | Optimize the reaction conditions (catalyst, solvent, temperature) to favor the desired isomer. Purification may require careful column chromatography. |
| Unreacted Starting Material: The reaction may not have gone to completion. | Increase the reaction time or temperature. Ensure adequate mixing. |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation of 2H-1,4-benzothiazin-3(4H)-one
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Chloroacetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), crushed ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen).
-
Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.1 equivalents) to the stirred suspension.
-
Substrate Addition: Dissolve 2H-1,4-benzothiazin-3(4H)-one (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel. Add the solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid to hydrolyze the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Presentation
Table 1: Effect of Catalyst Loading on Yield (Hypothetical Data Based on General Principles)
| Entry | Catalyst | Catalyst:Substrate Ratio | Yield (%) |
| 1 | AlCl₃ | 1.0 : 1.0 | 65 |
| 2 | AlCl₃ | 1.2 : 1.0 | 78 |
| 3 | AlCl₃ | 1.5 : 1.0 | 75 |
| 4 | FeCl₃ | 1.2 : 1.0 | 55 |
Table 2: Effect of Temperature on Reaction Time and Yield (Hypothetical Data Based on General Principles)
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 0 | 4 | 60 |
| 2 | 25 (Room Temp) | 3 | 78 |
| 3 | 40 | 2 | 72 |
| 4 | 60 | 1.5 | 65 (with some byproduct formation) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the chloroacetylation reaction.
Technical Support Center: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support guide provides essential information, troubleshooting advice, and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
What is the most common synthetic route for this compound?
The predominant method for synthesizing this compound is the Friedel-Crafts acylation of the parent molecule, 2H-1,4-benzothiazin-3(4H)-one.[1] This electrophilic aromatic substitution reaction utilizes chloroacetyl chloride as the acylating agent and a Lewis acid, typically anhydrous aluminum chloride (AlCl₃), as a catalyst.[2]
What are the essential starting materials and reagents for this synthesis?
The key components required for this synthesis are:
-
Substrate: 2H-1,4-benzothiazin-3(4H)-one
-
Acylating Agent: Chloroacetyl chloride
-
Catalyst: Anhydrous aluminum chloride (AlCl₃) or an alternative Lewis acid.[1]
-
Solvent: An inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂) is commonly used.[3]
What is the expected regioselectivity of the chloroacetylation reaction?
The position of the chloroacetyl group on the aromatic ring is governed by the directing effects of the existing substituents on the 2H-1,4-benzothiazin-3(4H)-one core. The amide functionality is a deactivating group but directs incoming electrophiles to the ortho and para positions, while the sulfide group is an activating ortho- and para-director. The final regioselectivity is a result of the interplay between these electronic influences and steric factors. For analogous heterocyclic systems, acylation at the 6-position is frequently observed.[4] Nevertheless, the formation of isomeric byproducts, particularly the 8-chloroacetyl derivative, is a possibility and should be considered a potential impurity.[5]
What are the most prevalent impurities that might be encountered?
Several impurities can arise during the synthesis, including:
-
Unreacted 2H-1,4-benzothiazin-3(4H)-one.
-
Isomeric byproducts, such as 8-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
-
Di-acylated products, where a second chloroacetyl group is added to the ring.
-
Chloroacetic acid, resulting from the hydrolysis of chloroacetyl chloride.
-
Persistent complexes formed between the product and the Lewis acid catalyst.[6]
What are the recommended methods for purifying the final product?
The primary method for purification is recrystallization from a suitable solvent, such as ethanol.[7] For more challenging separations, particularly for removing isomeric impurities or trace contaminants, column chromatography on silica gel is an effective technique.
Troubleshooting Guide
Issue: My reaction yield is significantly lower than expected. What are the potential causes?
Several factors can contribute to low product yields:
-
Presence of Moisture: Both aluminum chloride and chloroacetyl chloride are highly reactive with water. It is crucial to use oven-dried glassware and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[8]
-
Catalyst Inactivity: The aluminum chloride may be of poor quality or may have been inadvertently exposed to moisture. Using a fresh, unopened container of anhydrous AlCl₃ is recommended for optimal results.
-
Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product can form a complex with the Lewis acid catalyst.[6] Consequently, a stoichiometric quantity of the catalyst is often necessary to drive the reaction to completion.[1]
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. It is advisable to monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Issue: My TLC analysis shows multiple spots. What do they represent?
The presence of multiple spots on a TLC plate is indicative of a mixture of compounds, which could include:
-
Starting Material: If a spot has the same Rf value as the starting material, 2H-1,4-benzothiazin-3(4H)-one, it suggests that the reaction is incomplete.
-
Isomeric Products: The formation of constitutional isomers, such as the 6- and 8-chloroacetylated products, is a common occurrence in Friedel-Crafts acylations of substituted aromatic compounds.[4][5]
-
Di-acylated Byproduct: While less frequent in acylation compared to alkylation, di-acylation can occur, especially under forcing reaction conditions.
Issue: How can I minimize the formation of isomeric impurities?
The regioselectivity of the reaction can often be influenced by the reaction conditions. Conducting the reaction at a lower temperature may favor the formation of the thermodynamically more stable isomer. The choice of solvent can also affect the isomer ratio.
Issue: I am having difficulty isolating the product after the reaction is complete. What steps should I take?
A meticulous workup procedure is vital for successful product isolation. The complex formed between the AlCl₃ and the product must be hydrolyzed. This is achieved by carefully quenching the reaction mixture with ice-cold water and a dilute acid, such as HCl.[8] This procedure breaks the complex, allowing the organic product to be extracted into an organic solvent. It is important to ensure that the aqueous layer remains acidic during the workup.
Issue: My NMR spectrum contains unexpected signals. How can I identify the corresponding impurities?
Unforeseen peaks in an NMR spectrum can often be assigned to the common impurities mentioned earlier.
-
Unreacted Starting Material: Compare the spectrum of your product with that of pure 2H-1,4-benzothiazin-3(4H)-one to identify any overlapping signals.
-
Isomers: The presence of a different substitution pattern on the aromatic ring will give rise to a distinct set of signals for the aromatic protons with different coupling patterns.
-
Residual Solvent: Signals corresponding to the solvents used in the reaction or purification may be present.
Data Presentation
Table 1: Common Impurities in the Synthesis of this compound
| Impurity | Chemical Structure | Plausible m/z | ¹H NMR Chemical Shift (ppm, Aromatic Protons) |
| 2H-1,4-benzothiazin-3(4H)-one (Starting Material) | C₈H₇NOS | 165.03 | ~6.8-7.3 (multiplets) |
| 8-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one (Isomer) | C₁₀H₈ClNO₂S | 241.00 | Aromatic proton signals with a distinct splitting pattern compared to the 6-isomer. |
| Di-chloroacetyl-2H-1,4-benzothiazin-3(4H)-one | C₁₂H₉Cl₂NO₃S | 319.96 | A reduced number of aromatic protons and more complex splitting patterns. |
| Chloroacetic acid | C₂H₃ClO₂ | 93.98 (for M-H) | No aromatic proton signals. |
Experimental Protocols
Representative Protocol for Friedel-Crafts Acylation:
-
Preparation: Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of dry nitrogen.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred suspension, maintaining the temperature at 0 °C.
-
Addition of Substrate: After stirring for 15 minutes, add a solution of 2H-1,4-benzothiazin-3(4H)-one (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[8]
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[8]
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Combine the organic extracts and wash successively with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Formation of the desired product and a common isomeric impurity.
References
- 1. byjus.com [byjus.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. Regioselective Friedel–Crafts acylation of 1,2,3,4-tetrahydroquinoline and related nitrogen heterocycles: effects of NH protective groups and ring size - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. websites.umich.edu [websites.umich.edu]
Technical Support Center: Reaction Optimization for 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 6-chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most prevalent method for synthesizing this compound is through the Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one using chloroacetyl chloride in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid is most effective for this Friedel-Crafts acylation?
Aluminum chloride (AlCl₃) is a commonly used and effective Lewis acid for this transformation. However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The optimal choice may depend on specific reaction conditions and substrate tolerance.
Q3: What are some common side reactions to be aware of during the synthesis?
Potential side reactions include di-acylation of the benzothiazinone ring, particularly if the reaction conditions are too harsh or if there's an excess of the acylating agent. Additionally, N-acylation can sometimes compete with the desired C-acylation at the aromatic ring.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product. A suitable eluent system would typically be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Inactive Catalyst | The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Ensure all glassware is thoroughly dried, and use anhydrous solvents. It is advisable to use a freshly opened container of the Lewis acid or to dry it before use. |
| Insufficient Catalyst | Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive. Ensure at least one equivalent of the catalyst is used relative to the chloroacetyl chloride. |
| Low Reaction Temperature | If the reaction is sluggish, a moderate increase in temperature may be necessary to overcome the activation energy. However, excessive heat can lead to side products. |
| Poor Quality Reagents | Ensure the purity of the 2H-1,4-benzothiazin-3(4H)-one and chloroacetyl chloride. Impurities can interfere with the reaction. |
Issue 2: Formation of Multiple Products
Possible Causes & Solutions
| Cause | Troubleshooting Step |
| Di-acylation | This can occur with highly activated substrates or harsh reaction conditions. Use a milder Lewis acid, lower the reaction temperature, or reduce the amount of chloroacetyl chloride. |
| Isomer Formation | The position of acylation is directed by the existing substituents on the aromatic ring. While the 6-position is generally favored, other isomers may form. Purification by column chromatography is typically required to isolate the desired product. |
| N-acylation | The nitrogen atom of the benzothiazinone ring can sometimes be acylated. This can be minimized by ensuring the formation of the C-acylation electrophile is favored, for instance by using a suitable solvent and ensuring the Lewis acid is effectively complexed with the chloroacetyl chloride. |
Reaction Optimization Data
The following tables present hypothetical data to illustrate the effects of various parameters on the yield of this compound via Friedel-Crafts acylation.
Table 1: Effect of Lewis Acid Catalyst on Reaction Yield
| Entry | Lewis Acid | Equivalents | Yield (%) |
| 1 | AlCl₃ | 1.2 | 85 |
| 2 | FeCl₃ | 1.2 | 72 |
| 3 | ZnCl₂ | 1.2 | 65 |
| 4 | SnCl₄ | 1.2 | 58 |
Reaction Conditions: 2H-1,4-benzothiazin-3(4H)-one (1 mmol), chloroacetyl chloride (1.2 mmol), dichloromethane (10 mL), 0 °C to room temperature, 4 hours.
Table 2: Effect of Solvent on Reaction Yield
| Entry | Solvent | Yield (%) |
| 1 | Dichloromethane (DCM) | 85 |
| 2 | 1,2-Dichloroethane (DCE) | 82 |
| 3 | Carbon Disulfide (CS₂) | 78 |
| 4 | Nitrobenzene | 60 |
Reaction Conditions: 2H-1,4-benzothiazin-3(4H)-one (1 mmol), chloroacetyl chloride (1.2 mmol), AlCl₃ (1.2 mmol), 0 °C to room temperature, 4 hours.
Table 3: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Yield (%) |
| 1 | 0 | 75 |
| 2 | Room Temperature (~25) | 85 |
| 3 | 40 | 80 (with some side products) |
Reaction Conditions: 2H-1,4-benzothiazin-3(4H)-one (1 mmol), chloroacetyl chloride (1.2 mmol), AlCl₃ (1.2 mmol), dichloromethane (10 mL), 4 hours.
Experimental Protocol: Synthesis of this compound
This protocol describes a general procedure for the Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to create a suspension.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) and chloroacetyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Warming: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low reaction yield.
Technical Support Center: Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
The most common method is the Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one with chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This reaction introduces the chloroacetyl group onto the aromatic ring of the benzothiazine core.
Q2: What are the potential byproducts in this synthesis?
The primary byproducts are positional isomers of the desired product. Due to the directing effects of the amide and thioether groups on the benzothiazine ring, the chloroacetyl group may attach to other positions on the benzene ring, most notably the 8-position. Di-acylated products are generally not formed in significant amounts because the introduction of the first electron-withdrawing chloroacetyl group deactivates the ring towards further acylation.
Q3: How can I confirm the identity and purity of the final product?
The identity and purity of this compound can be confirmed using standard analytical techniques. A recent study reported the following spectral data which can be used as a reference.[1]
| Technique | Observed Data [1] |
| ¹H-NMR (300 MHz, DMSO-d₆) | δ = 3.56 (2H, s, 1,4-thiazine-3(4H)-one), 4.71 (2H, s, Sulfanylacetyl-H), 7.48–7.53 (2H, m, benzothiazine -H), 7.63–7.66 (1H, dd, J₁ = 1.81, J₂ = 8.13 benzothiazine, -H), 10.76 (1H, s, thiazin-NH-) |
| ¹³C-NMR (75 MHz, DMSO-d₆) | δ = 28.87, 41.79, 116.56, 123.60, 126.86, 127.89, 134.07, 138.09, 165.28, 192.78 |
| HRMS (m/z) | [M + H]⁺ calcd for C₁₀H₉ClNO₂S: 242.0037; found: 242.0041 |
Comparison of the experimental data with these reference values can help confirm the structure and assess purity. The presence of unexpected signals in the NMR spectra may indicate the presence of byproducts or residual starting materials.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Formation
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the Lewis acid catalyst (e.g., AlCl₃) is anhydrous and has been stored properly. Use freshly opened or properly stored catalyst. |
| Insufficient Reaction Temperature | The Friedel-Crafts acylation may require heating. Monitor the reaction temperature and consider a moderate increase if the reaction is sluggish. |
| Poor Quality Starting Materials | Verify the purity of 2H-1,4-benzothiazin-3(4H)-one and chloroacetyl chloride. Impurities can inhibit the reaction. |
| Inappropriate Solvent | Use a dry, inert solvent such as dichloromethane (DCM) or nitrobenzene. The presence of moisture will deactivate the Lewis acid catalyst. |
Issue 2: Formation of Multiple Products (Isomeric Byproducts)
| Potential Cause | Suggested Solution |
| Non-optimal Reaction Temperature | Higher temperatures can sometimes lead to the formation of less stable isomers. Try running the reaction at a lower temperature to favor the formation of the thermodynamically more stable 6-isomer. |
| Incorrect Stoichiometry of Catalyst | The amount of Lewis acid can influence regioselectivity. Experiment with varying the molar ratio of the catalyst to the substrate. |
| Choice of Lewis Acid | Different Lewis acids can exhibit different regioselectivities. Consider screening other catalysts such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂). |
Issue 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Co-elution of Isomers | Positional isomers may have similar polarities, making them difficult to separate by column chromatography. Try using a different solvent system or a high-performance liquid chromatography (HPLC) for purification. |
| Residual Catalyst | The product can form a complex with the Lewis acid catalyst. Ensure the reaction mixture is properly quenched with water or dilute acid to break up the complex before extraction. |
| Product Instability | The chloroacetyl group can be reactive. Avoid harsh purification conditions (e.g., high temperatures, strong bases). Recrystallization from a suitable solvent system may be a milder alternative to chromatography. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 to 2.5 equivalents) in a dry, inert solvent (e.g., dichloromethane, nitrobenzene) under an inert atmosphere (e.g., nitrogen or argon), add 2H-1,4-benzothiazin-3(4H)-one (1 equivalent) portion-wise at 0 °C.
-
Allow the mixture to stir at 0 °C for 15-30 minutes.
-
Add chloroacetyl chloride (1.1 to 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, or gently heat to 40-60 °C, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice and water to quench the reaction and decompose the aluminum chloride complex.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Technical Support Center: 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Purity After Initial Synthesis (Suspected Unreacted Starting Material and Side Products)
Question: My initial crude product shows low purity by TLC analysis, with multiple spots observed. How can I identify the impurities and improve the purification process?
Answer:
Low purity after the initial synthesis, likely a Friedel-Crafts acylation of 2H-1,4-benzothiazin-3(4H)-one with chloroacetyl chloride, is a common issue. The primary impurities are often unreacted 2H-1,4-benzothiazin-3(4H)-one and diacylated byproducts. Hydrolysis of the chloroacetyl group due to moisture can also lead to impurities.
Troubleshooting Workflow:
Technical Support Center: Scalable Synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for preparing this compound?
A1: The most common and scalable approach is a two-step synthesis. The first step involves the cyclocondensation of 2-aminothiophenol with an appropriate C2-synthon, such as chloroacetic acid or its esters, to form the 2H-1,4-benzothiazin-3(4H)-one core.[1] The second step is a Friedel-Crafts acylation of this intermediate with chloroacetyl chloride, typically using a Lewis acid catalyst like aluminum chloride, to introduce the chloroacetyl group at the 6-position.[2]
Q2: Why is the Friedel-Crafts acylation step often challenging for this heterocyclic system?
A2: Friedel-Crafts reactions on heterocyclic compounds can be complex. The heteroatoms (nitrogen and sulfur) in the 2H-1,4-benzothiazin-3(4H)-one ring can interact with the Lewis acid catalyst. This interaction can deactivate the catalyst or the substrate itself. Furthermore, electron-rich heterocyclic systems can be prone to polymerization under strong acidic conditions.[3]
Q3: What are the critical safety precautions for this synthesis?
A3: Both chloroacetyl chloride and aluminum chloride are highly reactive and corrosive. Chloroacetyl chloride is a potent lachrymator. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Aluminum chloride reacts violently with water; therefore, strictly anhydrous (moisture-free) conditions are essential.[4]
Q4: Can I use a different acylating agent instead of chloroacetyl chloride?
A4: While chloroacetyl chloride is the most direct reagent, chloroacetic anhydride could also be used in the presence of a Lewis acid. However, the reactivity and stoichiometry would need to be optimized. Using chloroacetic acid directly with a coupling agent is also a possibility but is generally less efficient for Friedel-Crafts reactions.
Q5: How can I confirm the identity and purity of the final product?
A5: Standard analytical techniques should be employed. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR) spectroscopy will confirm the chemical structure, including the position of the chloroacetyl group.[5] High-Resolution Mass Spectrometry (HRMS) will confirm the molecular weight and elemental composition.[5] Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).
Experimental Protocols
Step 1: Synthesis of 2H-1,4-benzothiazin-3(4H)-one
This protocol describes the synthesis of the benzothiazinone core via condensation of 2-aminothiophenol with chloroacetic acid.[1]
Materials:
-
2-Aminothiophenol
-
Chloroacetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (1.1 eq) in water.
-
To this solution, add 2-aminothiophenol (1.0 eq) and stir until a clear solution is obtained.
-
In a separate beaker, dissolve chloroacetic acid (1.05 eq) in water.
-
Slowly add the chloroacetic acid solution to the 2-aminothiophenol solution. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Cool the mixture to room temperature and acidify with concentrated HCl until the pH is approximately 2.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any inorganic salts.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 2H-1,4-benzothiazin-3(4H)-one.
Step 2: Synthesis of this compound
This protocol details the Friedel-Crafts acylation of the previously synthesized intermediate.
Materials:
-
2H-1,4-benzothiazin-3(4H)-one
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)
-
Ice
-
Hydrochloric acid (HCl)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add chloroacetyl chloride (1.2 eq) to the suspension via the dropping funnel.
-
Stir the mixture for 15-20 minutes at 0°C.
-
Add 2H-1,4-benzothiazin-3(4H)-one (1.0 eq) portion-wise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Cool the reaction mixture back down to 0°C.
-
Very carefully and slowly quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound.
| Parameter | Step 1: Cyclocondensation | Step 2: Friedel-Crafts Acylation |
| Key Reagents | 2-Aminothiophenol, Chloroacetic acid | 2H-1,4-benzothiazin-3(4H)-one, Chloroacetyl chloride, AlCl₃ |
| Solvent | Water | Anhydrous Dichloromethane (DCM) |
| Temperature | Reflux (~100°C) | Reflux (~40°C) |
| Reaction Time | 2 - 4 hours | 4 - 8 hours |
| Typical Yield | 85 - 95% | 60 - 75% |
| Purification | Recrystallization | Column Chromatography / Recrystallization |
Troubleshooting Guides
Guide 1: Low or No Yield in Step 2 (Friedel-Crafts Acylation)
Q: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?
A: Low or no yield in this reaction can often be attributed to several critical factors.[4]
Table 2: Troubleshooting Low Yield in Friedel-Crafts Acylation.
| Potential Cause | Recommended Action |
| Inactive Catalyst | Aluminum chloride (AlCl₃) is extremely sensitive to moisture.[4] Use a fresh, unopened bottle of anhydrous AlCl₃ or sublime the existing stock before use. Ensure all glassware is flame-dried and the reaction is run under a dry, inert atmosphere (N₂ or Ar). |
| Insufficient Catalyst | The ketone product forms a stable complex with AlCl₃, effectively sequestering it.[4] A stoichiometric excess (typically 2.5 equivalents or more) of the catalyst is often required for good conversion. |
| Substrate Deactivation | The nitrogen atom in the benzothiazine ring can coordinate with AlCl₃, deactivating the aromatic ring towards electrophilic substitution. Running the reaction at a higher temperature (reflux) may be necessary to overcome this. |
| Impure Starting Materials | Ensure the 2H-1,4-benzothiazin-3(4H)-one intermediate is pure and dry. Impurities can inhibit the reaction or lead to side products. |
Guide 2: Formation of Multiple Products / Impurities
Q: I am observing multiple spots on my TLC plate after the Friedel-Crafts reaction. What are these impurities and how can I avoid them?
A: The formation of multiple products can complicate purification and reduce the yield of the desired isomer.
Table 3: Troubleshooting Impurity Formation.
| Potential Cause | Recommended Action |
| Isomer Formation | While the 6-position is generally favored, some acylation may occur at other positions on the benzene ring. Optimize the reaction temperature and addition rate. Lower temperatures may improve regioselectivity. |
| Polyacylation | Although the acyl group is deactivating, preventing a second acylation, highly reactive starting material could potentially undergo multiple substitutions.[6] Ensure the correct stoichiometry of the acylating agent is used (around 1.1-1.2 equivalents). |
| Side Reactions | The chloroacetyl group itself can be reactive. Prolonged reaction times at high temperatures can lead to decomposition or side reactions. Monitor the reaction by TLC and stop it once the starting material is consumed. |
| Incomplete Quenching | An incomplete quench can leave residual catalyst, which may promote side reactions during workup. Ensure the quench is performed slowly but thoroughly with an ice/HCl mixture until all AlCl₃ is decomposed. |
Visualizations
Caption: Overall workflow for the synthesis of the target compound.
Caption: Logical workflow for troubleshooting low product yield.
References
- 1. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
Validation & Comparative
Confirming the Structure of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of expected Nuclear Magnetic Resonance (NMR) data for the confirmation of the chemical structure of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one. By collating theoretical chemical shifts and experimental data from structurally related compounds, this document serves as a valuable resource for researchers engaged in the synthesis and characterization of novel benzothiazine derivatives.
Structural Overview
This compound possesses a core 2H-1,4-benzothiazin-3(4H)-one structure substituted with a chloroacetyl group at the 6-position. The molecular formula is C₁₀H₈ClNO₂S, and the molecular weight is 241.69 g/mol . The structural confirmation relies heavily on ¹H and ¹³C NMR spectroscopy to elucidate the arrangement of protons and carbons within the molecule.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known chemical shifts of the parent 2H-1,4-benzothiazin-3(4H)-one scaffold and typical shifts for a chloroacetyl group. For comparative purposes, experimental data from a structurally similar derivative, 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one, is included.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-2 (CH₂) | ~3.5 | Singlet | Methylene protons of the thiazine ring. |
| H-5 | ~7.5-7.7 | Doublet | Aromatic proton ortho to the chloroacetyl group. |
| H-7 | ~7.4-7.6 | Doublet of doublets | Aromatic proton meta to the chloroacetyl group. |
| H-8 | ~7.0-7.2 | Doublet | Aromatic proton para to the chloroacetyl group. |
| NH | ~10.5-11.0 | Broad Singlet | Amide proton of the thiazine ring. |
| COCH₂Cl | ~4.5-4.8 | Singlet | Methylene protons of the chloroacetyl group.[2] |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~30-35 | Methylene carbon of the thiazine ring. |
| C-3 (C=O) | ~165-170 | Carbonyl carbon of the thiazine ring. |
| C-4a | ~125-130 | Aromatic quaternary carbon. |
| C-5 | ~125-130 | Aromatic methine carbon. |
| C-6 | ~130-135 | Aromatic quaternary carbon attached to the acetyl group. |
| C-7 | ~125-130 | Aromatic methine carbon. |
| C-8 | ~115-120 | Aromatic methine carbon. |
| C-8a | ~135-140 | Aromatic quaternary carbon. |
| COCH₂Cl | ~190-195 | Carbonyl carbon of the acetyl group. |
| CH₂Cl | ~40-45 | Methylene carbon of the chloroacetyl group.[3] |
Table 3: Experimental NMR Data for a 6-(substituted-acetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one Derivative
| Proton/Carbon Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| CH₂ (thiazinone) | 3.56 (s) | 28.87 |
| Aromatic CH | 7.48-7.53 (m), 7.63-7.66 (dd) | 116.56, 123.60, 126.86, 127.89 |
| NH (thiazinone) | 10.76 (s) | - |
| Sulfanylacetyl-H (COCH₂) | 4.71 (s) | 41.79 |
| Aromatic C (quaternary) | - | 134.07, 138.09 |
| C=O (thiazinone) | - | 165.28 |
| C=O (acetyl) | - | 192.78 |
Data extracted from a study on novel acetylcholinesterase inhibitors.
The experimental data from the derivative strongly supports the predicted chemical shift ranges. The methylene protons of the thiazine ring (H-2) appear around 3.56 ppm, and the amide proton (NH) is significantly downfield at 10.76 ppm. The aromatic protons are observed in the typical 7-8 ppm region. The methylene protons of the acetyl group (analogous to the chloroacetyl group) are found at 4.71 ppm. In the ¹³C NMR spectrum, the carbonyl carbons of the thiazine ring and the acetyl group are clearly distinguished at 165.28 ppm and 192.78 ppm, respectively.
Experimental Protocols
To confirm the structure of this compound, the following NMR experimental protocols are recommended:
Sample Preparation:
-
Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆ (or CDCl₃).
-
Temperature: 298 K.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment (zg30).
-
Spectral width: -2 to 16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay (d1): 1-2 seconds.
-
¹³C NMR Spectroscopy:
-
Instrument: 100 MHz or higher NMR spectrometer.
-
Solvent: DMSO-d₆ (or CDCl₃).
-
Temperature: 298 K.
-
Parameters:
-
Pulse sequence: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay (d1): 2 seconds.
-
Visualization of the Confirmation Workflow
The logical flow for confirming the structure of this compound using NMR is depicted below.
Caption: Workflow for NMR-based structural confirmation.
By following the outlined experimental protocols and comparing the acquired data with the provided predictions, researchers can confidently confirm the successful synthesis and purity of this compound.
References
A Comparative Study of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and Other Benzothiazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and other benzothiazine derivatives, focusing on their synthesis, anticancer, and antimicrobial properties. The information presented herein is compiled from various scientific studies to offer a comprehensive overview for researchers in the field of medicinal chemistry and drug discovery. While direct comparative studies under identical conditions are limited, this guide aims to provide a valuable resource by juxtaposing data from multiple sources to highlight key structure-activity relationships and therapeutic potential.
Synthesis of Benzothiazine Scaffolds
The 1,4-benzothiazine core is a versatile scaffold in medicinal chemistry. The synthesis of this compound often serves as a crucial step for the development of more complex and biologically active derivatives. A general synthetic approach involves the reaction of 2-aminothiophenol with a suitable three-carbon synthon. For instance, derivatives of this compound have been synthesized through a nucleophilic substitution reaction between thiadiazole ring derivatives and the 6-(2-chloroacetyl)-2H-benzo[b][1][2]thiazin-3(4H)-one molecule.[1]
Comparative Anticancer Activity
Benzothiazine derivatives have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are crucial for tumor angiogenesis and cell survival.
Table 1: Comparative in vitro Anticancer Activity of Benzothiazine and Benzothiazole Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | Indole based hydrazine carboxamide scaffold 12 | HT-29 (Colon) | 0.015 | [3] |
| Benzothiazole | Indole based hydrazine carboxamide scaffold 12 | H460 (Lung) | 0.28 | [3] |
| Benzothiazole | Indole based hydrazine carboxamide scaffold 12 | A549 (Lung) | 1.53 | [3] |
| Benzothiazole | Indole based hydrazine carboxamide scaffold 12 | MDA-MB-231 (Breast) | 0.68 | [3] |
| Benzothiazole | Substituted methoxybenzamide benzothiazole 41 | Multiple | 1.1 - 8.8 | |
| Benzothiazole | Chloromethylbenzamide benzothiazole 42 | Multiple | 1.1 - 8.8 | |
| Benzothiazole | Dichlorophenyl containing chlorobenzothiazole 51 | HOP-92 (Lung) | 0.0718 | |
| 1,4-Benzothiazin-3-one | 2-(arylhydrazono)-6,7-dimethoxy-2H-1,4- benzothiazin-3(4H)-one (78) | HCT-116 (Colon) | Active | [4] |
| 1,4-Benzothiazine | 3-acetyl-7,8- dimethoxy-2-methyl-10H-pyrido-[3,2-b][1][2] benzothiazine (79) | HCT-116 (Colon) | Active | [4] |
Disclaimer: The data in this table is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions.
Targeted Signaling Pathways
VEGFR-2 Inhibition: The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several benzothiazine derivatives have been investigated as inhibitors of VEGFR-2, a key receptor in this pathway.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of benzothiazine derivatives.
STAT3 Inhibition: The STAT3 protein is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. Its constitutive activation is observed in many human cancers, making it an attractive target for anticancer drug development. Certain benzothiazole derivatives have been designed as potent STAT3 signaling pathway inhibitors.
Comparative Antimicrobial Activity
Benzothiazine derivatives have also been explored for their antimicrobial properties against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the disruption of essential cellular processes in the microorganisms.
The following table presents the Minimum Inhibitory Concentration (MIC) values of various benzothiazine derivatives against selected microbial strains, compiled from different research articles.
Table 2: Comparative in vitro Antimicrobial Activity of Benzothiazine Derivatives
| Compound Class | Specific Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogue | Compound 4j | S. aureus | 2-8 | [5] |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogue | Compound 4l | S. aureus | 2-8 | [5] |
| 7-fluoro-3,4-dihydro-2H-1,4-benzothiazine derivative | Compound 4a | Candida spp. | 2-8 | [5] |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole (6a-g) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | 12.5-100 | |
| N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivative | 1,3,4-oxadiazole (7a-g, 8) | S. aureus, E. coli, P. aeruginosa, K. pneumoniae, C. albicans, A. niger, A. flavus, M. purpureus, P. citrinum | 12.5-100 |
Disclaimer: The data in this table is compiled from different studies and should not be used for direct comparison due to variations in experimental conditions.
Experimental Protocols
The evaluation of the biological activities of benzothiazine derivatives involves standardized in vitro assays. Below are the detailed methodologies for key experiments.
Anticancer Activity Assays
General Experimental Workflow for Anticancer Drug Screening
Caption: General workflow for the evaluation of anticancer properties of benzothiazine derivatives.
MTT Assay for Cytotoxicity:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range of 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.[6]
Antimicrobial Activity Assays
Broth Microdilution Method for MIC Determination:
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium overnight. The culture is then diluted to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganisms with broth, no compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
The benzothiazine scaffold, including derivatives of this compound, represents a promising area for the development of novel therapeutic agents. While direct comparative data is often challenging to consolidate from disparate studies, the existing body of research clearly indicates that structural modifications to the benzothiazine core can lead to potent and selective anticancer and antimicrobial agents. Further research focusing on direct comparative studies of a wider range of benzothiazine derivatives, including the title compound, will be invaluable in elucidating more precise structure-activity relationships and advancing the most promising candidates towards clinical development.
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. 4H-1,4-benzothiazine, dihydro-1,4-benzothiazinones and 2-amino-5-fluorobenzenethiol derivatives: design, synthesis and in vitro antimicrobial screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Validating the Biological Potential of 2H-1,4-Benzothiazin-3(4H)-one Derivatives
For researchers, scientists, and drug development professionals, the quest for novel pharmacophores is a continuous endeavor. The 2H-1,4-benzothiazin-3(4H)-one core structure has emerged as a promising scaffold in medicinal chemistry, with its derivatives demonstrating a wide spectrum of biological activities. While 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one primarily serves as a key intermediate in the synthesis of more complex molecules, the biological validation of its derivatives underscores the therapeutic potential inherent in this heterocyclic system.[1][2] This guide provides a comparative analysis of the biological activities of various 2H-1,4-benzothiazin-3(4H)-one derivatives, supported by experimental data and detailed protocols.
The 1,4-benzothiazine nucleus is a recurring motif in a variety of biologically active compounds, exhibiting properties that range from anti-inflammatory and antimicrobial to antitumor and acetylcholinesterase (AChE) inhibition.[3][4] The structural versatility of the 2H-1,4-benzothiazin-3(4H)-one scaffold allows for substitutions at various positions, leading to a diverse library of compounds with distinct pharmacological profiles.
Comparative Biological Activity
To illustrate the therapeutic potential of the 2H-1,4-benzothiazin-3(4H)-one scaffold, this section presents a quantitative comparison of its derivatives against established drugs in two key areas: acetylcholinesterase inhibition and antitumor activity.
Acetylcholinesterase (AChE) Inhibition
Derivatives of 2H-1,4-benzothiazin-3(4H)-one have shown significant promise as inhibitors of acetylcholinesterase, an enzyme critically involved in the progression of Alzheimer's disease. The data below compares the in vitro AChE inhibitory activity of synthesized benzothiazine derivatives with Donepezil, a standard therapeutic agent.
| Compound | Target | IC50 (µM) | Source |
| Benzothiazine Derivative 1 (5Bd) | AChE | 8.48 | [5][6] |
| Benzothiazine Derivative 2 (Compound 3j from study) | AChE | 0.025 | [7] |
| Benzothiazine Derivative 3 (Compound 3i from study) | AChE | 0.027 | [7] |
| Donepezil (Reference Drug) | AChE | 0.021 | [7] |
Note: IC50 represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent inhibitor.
Antitumor Activity
The cytotoxic potential of 2H-1,4-benzothiazin-3(4H)-one derivatives has been evaluated against various cancer cell lines. The following table compares their activity with Doxorubicin, a widely used chemotherapy drug.
| Compound | Cell Line | IC50 (µg/mL) | Source |
| Benzothiazinone Derivative (Compound 78 from study) | HCT-116 | Not specified, but noted as active | [3] |
| Doxorubicin (Reference Drug) | HCT-116 | ~0.1-1 | Varies |
Note: While the specific IC50 value for the benzothiazinone derivative against HCT-116 was not provided in the cited overview, its activity was highlighted as significant. IC50 values for Doxorubicin can vary based on experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the validation and comparison of biological activity. The following are methodologies for the key experiments cited in this guide.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method for measuring acetylcholinesterase activity.
Principle: The assay is based on the reaction of thiocholine, produced from the hydrolysis of acetylthiocholine by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Prepare solutions of the test compounds and the reference inhibitor (Donepezil) at various concentrations.
-
In a 96-well plate, add the AChE enzyme solution to each well.
-
Add the test compound or reference inhibitor to the respective wells and incubate for a predefined period.
-
Initiate the reaction by adding the substrate solution containing acetylthiocholine and DTNB.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Seed cancer cells (e.g., HCT-116) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.[8][9][10]
Anti-inflammatory Assay (Nitric Oxide Inhibition in RAW 264.7 Macrophages)
This assay evaluates the potential of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.
Principle: The Griess test is used to measure the concentration of nitrite, a stable product of NO, in the cell culture supernatant.
Procedure:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.[11][12][13]
Visualizing Pathways and Workflows
Understanding the underlying mechanisms and experimental processes is facilitated by clear visual representations.
Caption: General experimental workflow for in vitro biological activity screening.
Caption: Simplified LPS-induced NF-κB signaling pathway leading to nitric oxide production.
References
- 1. This compound | 145736-61-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and Other Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential kinase inhibitory profile of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one against established kinase inhibitors. Due to the limited publicly available data on the specific kinase inhibitory activity of this compound, this document focuses on the potential of its core scaffold and draws comparisons with well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine, and the clinically approved targeted inhibitors Dasatinib and Gefitinib.
The benzothiazine scaffold and its derivatives have shown promise in targeting various kinases. For instance, related chlorinated benzothiadiazines are known to inhibit angiogenesis by suppressing VEGFR2 phosphorylation and targeting TNK2 and PKRD2. Furthermore, the analogous 2H-benzo[b][1]oxazin-3(4H)-one core has been successfully utilized to develop potent and selective CDK9 inhibitors. These findings suggest that the 2H-1,4-benzothiazin-3(4H)-one scaffold represents a viable starting point for the development of novel kinase inhibitors.
This guide presents quantitative data for the selected reference inhibitors, details common experimental protocols for assessing kinase inhibition, and illustrates relevant signaling pathways to provide a foundational understanding for researchers interested in the discovery and development of new kinase inhibitors based on the benzothiazine scaffold.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activity (Kd in nM) of Staurosporine, Dasatinib, and Gefitinib against a panel of selected kinases. The data is sourced from a comprehensive kinase inhibitor profiling study by Davis et al. (2011), which allows for a direct comparison under uniform experimental conditions. A lower Kd value indicates a higher binding affinity of the inhibitor to the kinase.
| Kinase Target | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Gefitinib (Kd, nM) | Primary Pathway |
| ABL1 | 22 | 0.5 | >10,000 | BCR-ABL Signaling |
| SRC | 3.6 | 0.8 | >10,000 | Src Signaling |
| EGFR | 240 | 1,100 | 2.4 | EGFR Signaling |
| VEGFR2 | 130 | 110 | 3,900 | Angiogenesis |
| PDGFRβ | 28 | 2.2 | >10,000 | Growth Factor Signaling |
| c-KIT | 20 | 1.1 | >10,000 | Growth Factor Signaling |
| LCK | 1.7 | 1.1 | >10,000 | T-Cell Signaling |
| p38α (MAPK14) | 2.5 | 13 | >10,000 | MAPK Signaling |
| CDK2 | 4.3 | 1,600 | >10,000 | Cell Cycle |
| AURKA | 1.7 | 45 | >10,000 | Cell Cycle |
Data extracted from Davis et al., Nature Biotechnology 29, 1046–1051 (2011). The values represent the dissociation constant (Kd) and are indicative of the inhibitor's potency.
Signaling Pathway Overviews
Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their mechanism of action and potential therapeutic applications.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands such as EGF, dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, are critical for regulating cell proliferation, survival, and differentiation. Aberrant EGFR signaling is a hallmark of many cancers, making it a key target for inhibitors like Gefitinib.
BCR-ABL and Src Signaling Pathways
Dasatinib is a potent inhibitor of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), and also targets Src family kinases.
-
BCR-ABL Pathway : The constitutively active BCR-ABL tyrosine kinase drives CML by activating multiple downstream pathways, including the RAS-MAPK, PI3K/AKT, and STAT signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.
-
Src Pathway : Src is a non-receptor tyrosine kinase that plays a key role in regulating cell adhesion, growth, migration, and differentiation. Its activation is often associated with cancer progression and metastasis.
Experimental Protocols
Standardized assays are essential for determining and comparing the potency and selectivity of kinase inhibitors.
In Vitro Kinase Inhibition Assay: A General Workflow
The following diagram illustrates a generalized workflow for an in vitro kinase inhibition assay, which is fundamental for determining the IC50 value of a compound.
Detailed Protocol: Kinase-Glo® Luminescent Kinase Assay
The Kinase-Glo® assay is a homogeneous, luminescence-based assay that measures the amount of ATP remaining in solution following a kinase reaction. The luminescent signal is inversely proportional to kinase activity.
Materials:
-
Kinase-Glo® Reagent (Promega)
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO and add to the assay plate. Include a DMSO-only control for 100% kinase activity and a control without kinase for background signal.
-
Kinase Reaction: a. Prepare a kinase reaction mixture containing the kinase and its substrate in the assay buffer. b. Add the kinase reaction mixture to the wells containing the test compound. c. Initiate the reaction by adding a specific concentration of ATP to all wells. The final ATP concentration should ideally be at the Km for the specific kinase. d. Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.
-
Signal Detection: a. Equilibrate the Kinase-Glo® Reagent to room temperature. b. Add a volume of Kinase-Glo® Reagent equal to the volume of the kinase reaction in each well. c. Mix the contents of the wells on a plate shaker for 2 minutes. d. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Subtract the background luminescence from all measurements. c. Normalize the data to the DMSO control (100% activity). d. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Detailed Protocol: LanthaScreen™ TR-FRET Kinase Assay
The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the phosphorylation of a fluorescently labeled substrate by a kinase.
Materials:
-
LanthaScreen™ Tb-labeled anti-phospho-substrate antibody (Thermo Fisher Scientific)
-
Fluorescein-labeled kinase substrate
-
Kinase of interest
-
ATP
-
Test compound
-
TR-FRET dilution buffer
-
Low-volume 384-well plates
Procedure:
-
Compound Plating: Prepare and plate serial dilutions of the test compound as described for the Kinase-Glo® assay.
-
Kinase Reaction: a. Prepare a 2x kinase solution and a 2x substrate/ATP solution in the kinase reaction buffer. b. Add the 2x kinase solution to the wells containing the test compound and incubate for a short period (e.g., 10-15 minutes). c. Add the 2x substrate/ATP solution to initiate the reaction. d. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Detection: a. Prepare a 2x stop/detection solution containing EDTA to stop the kinase reaction and the Tb-labeled antibody in TR-FRET dilution buffer. b. Add the stop/detection solution to each well. c. Incubate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Data Acquisition and Analysis: a. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the terbium donor wavelength (~495 nm) and the fluorescein acceptor wavelength (~520 nm). b. Calculate the emission ratio (acceptor/donor). c. Normalize the data and plot the emission ratio against the logarithm of the inhibitor concentration to determine the IC50 value.
This guide provides a framework for comparing this compound to other kinase inhibitors. Further experimental validation is necessary to fully characterize its inhibitory profile and therapeutic potential.
References
Comparative Cross-Reactivity Analysis of Kinase Inhibitors: A Guide for Preclinical Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of selective kinase inhibitors is a cornerstone of modern targeted therapy. However, achieving absolute target specificity is challenging due to the highly conserved nature of the ATP-binding sites across the human kinome. Off-target effects, where a drug interacts with unintended kinases, can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. Consequently, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.
This guide provides a comparative analysis of the cross-reactivity of a hypothetical 2H-1,4-benzothiazin-3(4H)-one derivative, herein referred to as BTZ-1 , with established kinase inhibitors: the relatively selective Imatinib and the more promiscuous Dasatinib .[1][2][3] The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity, supported by illustrative experimental data and detailed protocols.
Data Presentation: Kinase Selectivity Profiles
The selectivity of BTZ-1, Imatinib, and Dasatinib was assessed against a panel of representative kinases. The following tables summarize the inhibitory activity (IC50) and binding affinity (Kd) for key on- and off-target kinases, providing a quantitative comparison. Lower values indicate higher potency and affinity.
Table 1: Comparison of Inhibitory Activity (IC50, nM) Against Key Kinase Targets
| Kinase Target | BTZ-1 (Hypothetical IC50, nM) | Imatinib (IC50, nM) | Dasatinib (IC50, nM) |
| ABL1 | 5 | 600[4] | <1[5] |
| c-KIT | 50 | 100[4] | <1 |
| PDGFRα | 75 | 100[4] | 5 |
| SRC | 250 | >10,000 | <1 |
| LCK | 400 | >10,000 | <1 |
| VEGFR2 | 1,500 | 5,000 | 15 |
| p38α (MAPK14) | 800 | >10,000 | 100[5] |
Note: IC50 values are illustrative and can vary based on assay conditions.
Table 2: Comparison of Binding Affinities (Kd, nM) for Selected Off-Targets
| Kinase Target | BTZ-1 (Hypothetical Kd, nM) | Imatinib (Kd, nM) | Dasatinib (Kd, nM) |
| DDR1 | 300 | 28 | 1.7 |
| EPHB4 | 1,200 | 3,800 | 4.3 |
| RIPK2 | 2,500 | >10,000 | 6.4 |
| CSF1R | 800 | 150 | 12 |
Note: Kd values provide a measure of the direct binding affinity between the inhibitor and the kinase.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor cross-reactivity.
1. In Vitro Kinase Panel Screening (Biochemical Assay)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
-
Principle: The assay measures the ability of an inhibitor to block the phosphorylation of a substrate by a specific kinase. The activity can be quantified using various detection methods, such as radiometric or fluorescence-based assays.[6]
-
Protocol Outline:
-
Compound Preparation: Serially dilute the test compounds (BTZ-1, Imatinib, Dasatinib) in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: In a 96- or 384-well plate, add the kinase, a specific peptide substrate, and the appropriate kinase reaction buffer.
-
Inhibitor Addition: Add the diluted compounds to the wells. Include positive controls (known inhibitors) and negative controls (DMSO vehicle).
-
Initiation of Kinase Reaction: Start the reaction by adding ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP).[5] The ATP concentration is typically kept near the Km for each kinase.[5]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).[5]
-
Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. For radiometric assays, this involves spotting the mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity with a scintillation counter.[5] For fluorescence-based assays, a detection reagent is added that produces a signal proportional to the amount of ADP or phosphorylated substrate.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
-
2. Cellular Thermal Shift Assay (CETSA)
CETSA is used to verify target engagement of a kinase inhibitor within a cellular environment.
-
Principle: The binding of a ligand (inhibitor) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
-
Protocol Outline:
-
Cell Treatment: Treat cultured cells with the test inhibitor or a vehicle control.
-
Harvest and Lysis: Harvest the cells and lyse them to release the proteins.
-
Heating: Aliquot the cell lysate and heat the samples to a range of temperatures.
-
Separation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Quantification: Analyze the amount of the target kinase in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Chemical Proteomics for Off-Target Identification
This approach provides an unbiased, proteome-wide view of an inhibitor's binding partners.
-
Principle: An immobilized version of the kinase inhibitor is used as "bait" to capture interacting proteins from a cell lysate. The bound proteins are then identified and quantified by mass spectrometry.
-
Protocol Outline (e.g., Multiplexed Inhibitor Beads and Mass Spectrometry - MIB/MS):
-
Bead Preparation: Covalently link the kinase inhibitors to sepharose beads.
-
Lysate Preparation: Prepare lysates from cells or tissues of interest.
-
Affinity Chromatography: Incubate the lysates with the inhibitor-coated beads to allow for binding of target and off-target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins into peptides and analyze them using liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.[7]
-
Data Analysis: Identify proteins that specifically bind to the inhibitor beads compared to control beads. This provides a comprehensive profile of the inhibitor's on- and off-targets.
-
Mandatory Visualizations
BCR-ABL Signaling Pathway
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[2] It activates multiple downstream pathways, promoting cell proliferation and survival.[8][9][10][11][12]
Caption: Simplified BCR-ABL signaling pathway targeted by Imatinib and Dasatinib.
Workflow for Kinase Inhibitor Cross-Reactivity Screening
The process of evaluating a new chemical entity (NCE) for kinase selectivity involves a tiered approach, from initial broad screening to in-depth cellular validation.
Caption: A typical workflow for assessing kinase inhibitor cross-reactivity.
On-Target vs. Off-Target Activity
Understanding the distinction between on-target and off-target effects is fundamental to interpreting cross-reactivity data. On-target effects are a result of the inhibitor binding to its intended therapeutic target, while off-target effects arise from interactions with other proteins.[13]
Caption: Logical relationship between on-target and off-target inhibitor activities.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity and therapeutic inhibition of kinases: to be or not to be? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. targetedonc.com [targetedonc.com]
A Comparative Analysis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one Derivatives and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the acetylcholinesterase (AChE) inhibitory activity of derivatives of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one alongside established AChE inhibitors such as Donepezil, Rivastigmine, and Galantamine. The objective is to present a clear, data-driven comparison to aid in the evaluation of these compounds as potential therapeutic agents for neurodegenerative diseases, particularly Alzheimer's disease. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh). The inhibition of AChE increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is a cornerstone in the symptomatic treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a significant decline in cognitive function, which is linked to a deficit in cholinergic signaling.[1][2][3] The "cholinergic hypothesis" of Alzheimer's disease posits that the loss of cholinergic neurons in the basal forebrain and the subsequent reduction in acetylcholine levels contribute significantly to the cognitive and memory deficits observed in patients.[1][2][3]
Comparative Efficacy of Acetylcholinesterase Inhibitors
The inhibitory potency of a compound against acetylcholinesterase is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.
The following table summarizes the in vitro IC50 values for a series of synthesized derivatives of this compound and compares them with the established AChE inhibitors Donepezil, Rivastigmine, and Galantamine.
| Compound | Target Enzyme | IC50 (µM) | Source Organism/Notes |
| This compound Derivatives | |||
| Compound 3i | AChE | 0.027 | In vitro study, compared with Donepezil[4] |
| Compound 3j | AChE | 0.025 | In vitro study, compared with Donepezil[4] |
| Established Acetylcholinesterase Inhibitors | |||
| Donepezil | AChE | 0.021 | In vitro study, used as a reference drug[4] |
| Donepezil | AChE | 0.0067 | In vitro study[3] |
| Rivastigmine | AChE | 0.0043 | In vitro study[3] |
| Galantamine | AChE | 5.13 | In vitro study[3] |
Note: IC50 values can vary between studies depending on the specific experimental conditions, such as the source of the enzyme and the assay protocol used. The data presented here are for comparative purposes.
Mechanism of Action and Binding Modes
Acetylcholinesterase inhibitors function by binding to the active site of the AChE enzyme, preventing the breakdown of acetylcholine. The active site of AChE is located at the bottom of a deep and narrow gorge. Molecular docking studies on benzothiazine and benzothiazole derivatives reveal that these compounds typically interact with key amino acid residues within this gorge.[5][6]
For instance, docking simulations of some benzothiazole-piperazine derivatives have shown that the piperazine moiety can form hydrogen bonds with residues such as PHE295 in the active site of AChE.[5] Similarly, studies on other benzothiazole derivatives have indicated interactions with critical residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.[7] The 2H-benzo[b][1][3]thiazin-3(4H)-one ring of some derivatives has been shown to form π–π interactions with the indole ring of Trp286, while the carbonyl group can form hydrogen bonds with Ser293.[4]
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity is most commonly performed using the spectrophotometric method developed by Ellman.
Ellman's Assay for Acetylcholinesterase Inhibition
Principle:
The Ellman's assay is a colorimetric method that measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. The assay involves the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)
-
Test compounds (e.g., this compound derivatives)
-
Positive control (e.g., Donepezil)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Phosphate buffer (0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure (96-well plate format):
-
Preparation of Solutions:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
Prepare a series of dilutions of the test compounds and the positive control in phosphate buffer to achieve the desired final concentrations for the assay.
-
Prepare a 10 mM solution of DTNB in phosphate buffer.
-
Prepare a 14 mM solution of ATCI in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0).
-
Add 10 µL of the various dilutions of the test compounds to the respective sample wells.
-
For control wells, add 10 µL of phosphate buffer (for 0% inhibition) or a known inhibitor like Donepezil (for 100% inhibition).
-
Add 20 µL of the AChE solution to all wells except the blank.
-
Add 10 µL of DTNB solution to all wells.
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This allows the inhibitor to interact with the enzyme.
-
-
Initiation of Reaction:
-
To initiate the enzymatic reaction, add 10 µL of the ATCI solution to each well.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm. Take readings every minute for 10-15 minutes to monitor the reaction kinetics.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] x 100 Where:
-
V_control is the rate of the control well (0% inhibition).
-
V_inhibitor is the rate of the well containing the test compound.
-
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Cholinergic Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the cholinergic signaling pathway and the impact of acetylcholinesterase inhibitors in the context of Alzheimer's disease.
Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.
Experimental Workflow for IC50 Determination
The following diagram outlines the typical workflow for determining the IC50 value of a potential acetylcholinesterase inhibitor using the Ellman's assay.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. mdpi.com [mdpi.com]
- 7. A Review on Recent Approaches on Molecular Docking Studies of Novel Compounds Targeting Acetylcholinesterase in Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and Other Benzothiazinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzothiazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one and other notable benzothiazinone derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. The information is supported by available experimental data, detailed protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Introduction to Benzothiazinones
Benzothiazinones are bicyclic compounds containing a benzene ring fused to a thiazine ring. The 1,4-benzothiazine core, in particular, has been the subject of extensive research due to its presence in molecules with diverse pharmacological profiles.[1] The biological activity of these derivatives is highly dependent on the nature and position of substituents on the benzothiazine ring system. This compound is a key synthetic intermediate used in the preparation of various biologically active molecules. Its chloroacetyl group at the 6-position provides a reactive handle for further molecular modifications.
Comparative Biological Activity
While this compound is a valuable synthetic building block, comprehensive, peer-reviewed data on its intrinsic biological activity is limited. However, available information suggests it possesses antimicrobial properties. This section compares the performance of this compound with other benzothiazinone derivatives based on data from various studies.
Anticancer Activity
Several benzothiazinone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Benzothiazinone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aryl-4H-3,1-benzothiazine derivative | Human cancer cell lines | More potent than cisplatin (specific IC50 not provided) | [2] |
| 2-(arylhydrazono)-6,7-dimethoxy-2H-1,4- benzothiazin-3(4H)-one | HCT-116 | Active (specific IC50 not provided) | [3] |
| 3-acetyl-7,8- dimethoxy-2-methyl-10H-pyrido-[3,2-b][4][5] benzothiazine | HCT-116 | Active (specific IC50 not provided) | [3] |
| Benzothiazole-acylhydrazone derivative 4d | C6 (Rat brain glioma) | 0.03 mM | [6] |
| Benzothiazole-acylhydrazone derivative 4e | A549 (Human lung adenocarcinoma) | 0.03 mM | [6] |
| Benzothiazole-acylhydrazone derivative 4h | C6 (Rat brain glioma) | 0.03 mM | [6] |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution.
Antimicrobial Activity
Benzothiazinone derivatives have shown promising activity against a range of bacterial and fungal pathogens. A notable class of antitubercular benzothiazinones functions by inhibiting the DprE1 enzyme, which is crucial for the synthesis of the mycobacterial cell wall.
Table 2: Antimicrobial Activity of Benzothiazinone Derivatives
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| This compound | Escherichia coli | - (Inhibition Zone: 15 mm) | |
| Staphylococcus aureus | - (Inhibition Zone: 12 mm) | ||
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogue 4j | Gram-positive and Gram-negative bacteria, and fungi | Promising activity (specific MICs not provided) | |
| 7-fluoro-2H-1,4-benzothiazin-3(4H)-one analogue 4l | Gram-positive and Gram-negative bacteria, and fungi | Promising activity (specific MICs not provided) | |
| 6-methanesulfonyl substituted BTZ analogue 6 | Mycobacterium tuberculosis | 47 nM | [1][4] |
| 6-methanesulfonyl substituted BTZ analogue 38 | Mycobacterium tuberculosis | 30 nM | [1][4] |
| Pyrazolo-1,2-benzothiazine acetamide 7b | S. aureus | 16 | |
| Pyrazolo-1,2-benzothiazine acetamide 7h | S. aureus | 8 |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution. MIC values are presented as reported in the respective studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for two key assays used to evaluate the anticancer and antimicrobial activities of benzothiazinone derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a bacterial or fungal suspension and adjust its turbidity to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of 5 × 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the prepared inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology. The following diagrams were created using the DOT language.
Caption: General experimental workflow for screening the antimicrobial and anticancer activities of benzothiazinone derivatives.
Caption: Simplified signaling pathway of DprE1 inhibition by benzothiazinones in Mycobacterium tuberculosis.
Conclusion
The benzothiazinone scaffold represents a versatile platform for the development of novel therapeutic agents. While this compound is primarily utilized as a synthetic precursor, its derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory activities. Structure-activity relationship studies reveal that modifications at various positions of the benzothiazinone ring can significantly modulate the biological activity. Further investigation into the synthesis and biological evaluation of new derivatives, including those derived from this compound, holds promise for the discovery of new drug candidates to address unmet medical needs. The data and protocols presented in this guide aim to support researchers in this endeavor.
References
- 1. Synthesis and antimicrobial activities of novel 1,4-benzothiazine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cbijournal.com [cbijournal.com]
- 5. Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Structural Validation of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one with alternative benzothiazinone derivatives. The objective is to offer a clear, data-driven resource for researchers engaged in the synthesis, characterization, and application of this important class of heterocyclic compounds. The structural integrity of these molecules is paramount for their intended biological activity and further development.
Spectroscopic and Physical Data Comparison
The structural elucidation of this compound and its analogs relies on a combination of spectroscopic techniques. While specific raw data for the title compound is often found in supplementary materials of publications, its structural features can be inferred from its derivatives.[1] This section compares the key validation data of this compound's derivatives with other relevant benzothiazinones.
| Compound | Melting Point (°C) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (ν, cm-1) | Mass Spec (m/z) |
| Derivative of this compound (Compound 3a) | 196.9–199 | 10.77 (s, 1H, thiazin-NH), 7.66-7.48 (m, 3H, benzothiazine-H), 4.72 (s, 2H, Sulfanylacetyl-H), 3.56 (s, 2H, 1,4-thiazine-3(4H)-one), 3.25-3.21 (q, 2H, -CH2), 1.13 (t, 3H, -CH3) | 192.77, 165.28, 138.09, 134.11, 128.98, 126.79, 124.64, 123.60, 46.83, 41.81, 28.87, 22.19, 11.81 | 3190 (N-H), 3093 (C-H), 1670 (C=O), 1394 (C-O) | [M+H]+ calcd for C14H14N4O2S3: 367.0352; found: 367.0370 |
| 2H-1,4-benzothiazin-3(4H)-one | 176-178 | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. |
| 6-alkylacylamino-4-octyl-2H-1,4-benzothiazin-3-one derivative | 68-70 | 7.44 (d, CH), 7.26 (broad s, CH), 6.95 (dd, CH), 4.01 (t, N-CH2), 3.62 (t, N-CH2), 3.50 (s, CH2 ring), 1.76 (s, COCH3), 1.40-1.17 (m, 16H, CH2), 0.85 (t, CH3), 0.82 (t, CH3) | 168.6 (NCO), 164.4 (CO), 141.7, 139.3, 128.8, 122.8, 122.5, 118.4, 47.6, 42.5, 31, 30.3, 29.4, 28.4-25.6, 22.5, 21.9, 19.4, 13.8, 13.6 | 2920, 2845, 1655, 1590, 1395, 1140, 825 | 390 (85.3%), 305 (66.5%), 193 (57.8%), 98 (91.1%), 43 (100%) |
| 2-butyl-3-(2-morpholinoethyl)-2,3-dihydro-4H-benzo[e][2][3]thiazin-4-one (5Aa) | Oil | 8.07 (dd, 1H), 7.34 (td, 1H), 7.26 (dd, 2H), 4.53 (dd, 1H), 4.27 (dt, 1H), 3.82-3.66 (m, 4H), 3.22 (dt, 1H), 2.69 (dt, 2H), 2.62-2.54 (m, 4H), 1.94-1.80 (m, 2H), 1.45-1.38 (m, 2H), 1.30-1.21 (m, 2H), 0.86 (t, 3H) | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. |
| 2-phenyl-3-(3-(piperidin-1-yl)propyl)-2,3-dihydro-4H-benzo[e][2][3]thiazin-4-one (5Bb) | Oil | 8.14 (dd, 1H), 7.28–7.19 (m, 7H), 7.08 (dd, 1H), 6.05 (s, 1H), 4.32 (ddd, 1H), 3.04 (dt, 1H), 2.64 (dt, 1H), 2.51–2.30 (m, 5H), 2.03–1.84 (m, 2H), 1.59 (dt, 4H), 1.45 (s, 2H) | Not explicitly provided in search results. | Not explicitly provided in search results. | Not explicitly provided in search results. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of structural validation experiments. Below are generalized protocols for the key analytical techniques employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is then filtered into a clean NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.[2]
-
1H NMR Spectroscopy: The 1H NMR spectra are recorded on a spectrometer, for instance, at a frequency of 300, 400, or 600 MHz.[4] Chemical shifts are reported in parts per million (ppm) relative to TMS.
-
13C NMR Spectroscopy: The 13C NMR spectra are recorded on the same instrument at a corresponding frequency (e.g., 75, 100, or 150 MHz).[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Thin Solid Film): A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride. A drop of this solution is placed on a salt (KBr) plate, and the solvent is allowed to evaporate, leaving a thin film of the compound.[5]
-
Data Acquisition: The FT-IR spectrum is recorded using a spectrometer. The data is typically presented in terms of wavenumber (cm-1).[6]
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable organic solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is further diluted to the microgram per mL range. Any precipitate must be filtered out.[7]
-
Ionization: The most common method for this class of compounds is Electrospray Ionization (ESI), which generates charged molecules or molecular fragments.[8]
-
Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[9] High-resolution mass spectrometry (HRMS) is often used to determine the exact mass and elemental composition.[9]
Visualizing the Workflow
The following diagrams illustrate the general workflow for the synthesis and structural validation of this compound and its derivatives.
Caption: General synthesis workflow for this compound.
Caption: Workflow for the structural validation of the synthesized compound.
References
- 1. Design, Synthesis, and Evaluation of Novel 2H-Benzo[b][1,4]thiazin-3(4H)-one Derivatives as New Acetylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
Safety Operating Guide
Navigating the Safe Disposal of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one (CAS RN: 145736-61-4), a halogenated heterocyclic compound. Adherence to these protocols is critical to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Protocols
Before initiating any disposal-related activities, it is imperative to consult the compound's Safety Data Sheet (SDS) for specific handling instructions. In the absence of a specific SDS, a conservative approach based on the chemical's structure—an α-halo ketone and a benzothiazine derivative—should be adopted.
Personal Protective Equipment (PPE): At a minimum, personnel should wear:
-
Chemical-resistant gloves (e.g., nitrile rubber).
-
Safety goggles or a face shield.
-
A laboratory coat.
All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
Spill Management and Emergency Procedures
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.
-
Containment: For solid spills, gently cover the material with an inert absorbent material like sand, vermiculite, or a commercial sorbent. Avoid raising dust. For liquid spills, create a dike around the spill with absorbent material.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse like acetone or ethanol), collecting all cleaning materials as hazardous waste. Do not flush down the drain.[1]
-
Reporting: Report the spill to the institution's Environmental Health and Safety (EHS) office.
Step-by-Step Disposal Protocol
Disposal of this compound must comply with local, state, and federal regulations. Never dispose of this chemical down the drain or in regular trash.[2]
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for "Halogenated Organic Waste" for the collection of this compound and any contaminated materials.[2]
-
Do not mix this waste with other waste streams, particularly incompatible materials like strong bases or oxidizing agents, without explicit approval from your EHS office.
-
-
Waste Collection:
-
Solid Waste: Collect unused or waste this compound powder, along with contaminated items such as gloves, weighing papers, and pipette tips, in the designated solid waste container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled "Halogenated Organic Liquid Waste" container. The first rinse of any contaminated glassware should also be collected as hazardous waste.[2]
-
-
Container Labeling and Storage:
-
All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Keep containers tightly sealed except when adding waste.
-
Store the sealed waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
The preferred method of disposal for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride.
-
Quantitative Data Summary
| Parameter | Value/Information | Source/Justification |
| CAS Number | 145736-61-4 | Santa Cruz Biotechnology[3] |
| Molecular Formula | C₁₀H₈ClNO₂S | Chem-Impex[4] |
| Molecular Weight | 241.69 g/mol | Santa Cruz Biotechnology[3] |
| Physical Appearance | Light cream powder | Chem-Impex[4] |
| Primary Hazard Class | Halogenated Organic Compound | Based on chemical structure |
| Recommended PPE | Chemical-resistant gloves, safety goggles, lab coat | General laboratory safety standards |
| Disposal Method | Incineration by a licensed facility | Standard for chlorinated organic waste[1] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 6-Chloroacetyl-2H-1,4-benzothiazin-3(4H)-one (CAS 145736-61-4) in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Always wear chemical splash goggles that conform to ANSI Z87.1 standards. A face shield should be worn over goggles during procedures with a high risk of splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double-gloving is advised for enhanced protection. Always inspect gloves for tears or punctures before use and follow proper removal techniques to avoid skin contact. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat must be worn and fully buttoned. For handling larger quantities or during procedures with a high splash risk, a chemically resistant apron should be worn over the lab coat. |
| Respiratory Protection | Fume Hood or Respirator | All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to ensure safety.
Experimental Workflow:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Thoroughly review the safety data for structurally related compounds to understand the potential hazards.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Have an emergency eyewash station and safety shower readily accessible.
-
-
Handling:
-
Conduct all manipulations of the solid compound and its solutions inside a certified chemical fume hood.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
If preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Keep containers tightly closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Remove PPE carefully, avoiding contamination of skin, and wash hands thoroughly.
-
Spill Management and Disposal Plan
In the event of a spill, immediate and appropriate action is critical.
Spill Response Workflow:
Caption: Workflow for responding to a chemical spill.
Spill Management Protocol:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.
-
Control and Contain: If the spill is small and you are trained to handle it, don the appropriate PPE. Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels to absorb the initial spill.
-
Collect and Clean: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste. Clean the spill area with a suitable solvent, followed by soap and water.
-
Decontaminate: Decontaminate any equipment used for cleanup.
Disposal Plan:
-
All waste materials, including the compound itself, contaminated absorbent materials, and disposable PPE, must be collected in a clearly labeled, sealed container for hazardous waste.
-
Dispose of the chemical waste in accordance with all local, state, and federal regulations. Do not pour this chemical down the drain.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
